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Core Science & Biosynthesis

Foundational

2-Methylacetoacetanilide CAS number 93-68-5 properties

The Chemical Backbone: 2'-Methylacetoacetanilide (CAS 93-68-5) in Modern Synthesis and Drug Development Executive Summary As a Senior Application Scientist navigating the intersection of fine chemicals and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Backbone: 2'-Methylacetoacetanilide (CAS 93-68-5) in Modern Synthesis and Drug Development

Executive Summary As a Senior Application Scientist navigating the intersection of fine chemicals and pharmaceutical development, I frequently encounter building blocks that serve as the unsung heroes of complex synthesis. 2'-Methylacetoacetanilide (commonly known as o-Acetoacetotoluidide or AAOT) is one such compound. Characterized by its highly reactive β-dicarbonyl system and an ortho-methyl substituted aryl ring, AAOT is a critical intermediate. While historically dominant in the production of arylide yellow pigments, its structural versatility has made it an indispensable scaffold in modern drug discovery, particularly for synthesizing pyrazolones and quinolones.

This technical guide provides an in-depth analysis of AAOT’s physicochemical properties, a self-validating protocol for its synthesis, and a mechanistic overview of its downstream applications.

Physicochemical Properties & Structural Dynamics

To effectively utilize 2'-Methylacetoacetanilide in any synthetic workflow, one must first understand its baseline physical properties and structural behavior.

Table 1: Quantitative Physicochemical Data of 2'-Methylacetoacetanilide

PropertyValueSource
Chemical Name 2'-Methylacetoacetanilide1[1]
Synonyms o-Acetoacetotoluidide, AAOT2[2]
CAS Number 93-68-51[1]
Molecular Formula C₁₁H₁₃NO₂1[1]
Molecular Weight 191.23 g/mol 1[1]
Melting Point 104 – 106 °C3[3]
Density 1.06 g/cm³3[3]
LogP 1.301[1]
Topological Polar Surface Area 46.2 Ų1[1]

Mechanistic Insight: Tautomerism and Hydrogen Bonding Acetoacetanilides exhibit complex structural dynamics. While the β-dicarbonyl system is highly reactive in solution, X-ray crystallography reveals that these compounds crystallize predominantly as the keto-amide tautomer[4]. In the solid state, AAOT molecules are stabilized by a robust network of intermolecular hydrogen bonds. The presence of the ortho-methyl group on the aniline ring introduces steric hindrance, forcing the benzoyl ketone to rotate slightly out of the primary amide plane. This subtle distortion dictates its solubility profile and lowers the activation energy required for subsequent cyclization reactions[4].

Mechanistic Pathway: Synthesis of 2'-Methylacetoacetanilide

The synthesis of AAOT relies on the nucleophilic ring-opening of diketene by the primary amine, o-toluidine.

Causality of Solvent Choice: While early literature utilized organic solvents like toluene, modern industrial and scalable laboratory syntheses employ an aqueous dispersion method. Diketene is highly reactive, and its acetoacetylation of amines is fiercely exothermic. By utilizing water as the reaction medium, the high heat capacity of the solvent acts as an efficient heat sink. Furthermore, because the resulting AAOT is hydrophobic (LogP 1.30), it precipitates out of the aqueous phase immediately upon formation. This phase separation drives the reaction equilibrium forward and physically shields the product from undergoing unwanted over-acetoacetylation[5].

Self-Validating Protocol: Aqueous Dispersion Synthesis
  • Reactor Preparation: Charge a jacketed, continuous-stirred tank reactor (CSTR) or a multi-neck round-bottom flask with 1000 mL of deionized water. Initiate vigorous high-shear agitation (minimum 300 rpm) and cool the system to 10–15 °C.

  • Reagent Metering: Simultaneously meter 1.0 molar equivalent of o-toluidine and 1.05 molar equivalents of high-purity diketene into the vigorously agitated aqueous medium over a 45-minute period. Expert Note: Simultaneous addition is critical. It prevents the accumulation of unreacted diketene in the basic amine environment, which otherwise leads to violent, dark-colored diketene polymerization.

  • Thermal Control: Maintain the internal reaction temperature strictly below 30 °C during the addition phase.

  • Maturation: Once addition is complete, continue agitation for 60 minutes at 25 °C to ensure complete conversion.

  • Self-Validation (IPC 1 - Conversion): Sample the aqueous suspension, extract with ethyl acetate, and analyze the organic layer via HPLC (UV detection at 254 nm). The reaction is deemed complete when the o-toluidine peak area falls below 0.5%.

  • Isolation: Cool the slurry to 10 °C to maximize crystallization. Recover the white to off-white precipitate via vacuum filtration.

  • Purification & Drying: Wash the filter cake with 200 mL of cold deionized water to remove trace unreacted amines. Dry the product under vacuum at 50 °C to a constant weight.

  • Self-Validation (IPC 2 - Purity): Determine the melting point of the dried solid. A sharp melting point between 104 °C and 106 °C confirms structural integrity and the absence of polymeric byproducts[3].

Synthesis A o-Toluidine C Aqueous Medium (25°C, Agitation) A->C B Diketene B->C D Nucleophilic Attack Ring Opening C->D E 2'-Methylacetoacetanilide (Precipitation) D->E

Caption: Workflow for the aqueous dispersion synthesis of 2'-Methylacetoacetanilide.

Applications in Drug Development & Advanced Materials

The true value of 2'-Methylacetoacetanilide lies in its utility as a bifunctional building block. The reactive methylene group (flanked by two carbonyls) and the amide linkage offer orthogonal sites for functionalization.

Pharmaceutical Scaffolds:

  • Pyrazolones: Condensation of the β-dicarbonyl moiety of AAOT with hydrazine derivatives yields substituted pyrazolones. These heterocycles are privileged scaffolds in medicinal chemistry, forming the core of various analgesic, antipyretic, and anti-inflammatory drug candidates.

  • Quinolones: When subjected to strongly acidic conditions (e.g., concentrated sulfuric acid), AAOT undergoes an intramolecular Knorr-type dehydration to form 4-methyl-2-quinolones[4]. This cyclization is a foundational step in synthesizing numerous antimicrobial and antimalarial agents.

Pigments and Agrochemicals:

  • Azo Coupling: In the advanced materials sector, AAOT is coupled with diazonium salts to produce arylide yellow pigments (such as Pigment Yellow 14). The electron-donating ortho-methyl group enhances the tinctorial strength and lightfastness of the resulting pigment[6].

Applications cluster_0 Pharmaceutical Scaffolds cluster_1 Pigments & Agrochemicals AAOT 2'-Methylacetoacetanilide (CAS 93-68-5) Pyrazolone Pyrazolone Derivatives (Hydrazine condensation) AAOT->Pyrazolone Quinolone 4-Methyl-2-quinolones (Acid-catalyzed dehydration) AAOT->Quinolone Azo Arylide Yellow Pigments (Azo coupling) AAOT->Azo Agro Fungicides / Herbicides (Amide functionalization) AAOT->Agro

Caption: Downstream applications of 2'-Methylacetoacetanilide in chemical synthesis.

Safety, Handling, and Environmental Impact

According to the Globally Harmonized System (GHS), 2'-Methylacetoacetanilide is classified under 1[1].

Because the compound is manufactured industrially in closed systems, the risk of environmental release is highly restricted[6]. However, during laboratory scale-up, drumming, or bagging operations, the generation of fine crystalline dust is a primary exposure vector. Appropriate personal protective equipment (PPE), including particulate respirators (N95/P100) and nitrile gloves, must be strictly utilized to prevent inhalation and dermal absorption. Aqueous wastes generated during the synthesis are typically sent to wastewater treatment plants for biodegradation, as AAOT exhibits a low potential risk to the environment[6].

References

  • Title: 2'-Methylacetoacetanilide | C11H13NO2 | CID 7154 Source: PubChem URL
  • Title: 2-Methylacetoacetanilide | 93-68-5 Source: Sigma-Aldrich URL
  • Title: 93-68-5 | CAS DataBase Source: ChemicalBook URL
  • Title: Acetoacetanilide Source: Wikipedia URL
  • Title: ACETOACETANILIDE CAS N°:102-01-2 Source: OECD URL
  • Title: Application Note: A Detailed Protocol for the Two-Step Synthesis of 4-Bromo-3-oxo-N-phenylbutanamide from Diketene Source: BenchChem URL

Sources

Exploratory

2-Methylacetoacetanilide molecular weight and formula

An In-Depth Technical Guide to 2-Methylacetoacetanilide: Synthesis, Reactivity, and Applications Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methylacetoacetanilide: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It moves beyond basic data to provide field-proven insights into the synthesis, chemical behavior, and critical applications of 2-Methylacetoacetanilide, a versatile yet often overlooked chemical intermediate.

Core Molecular and Physical Properties

2-Methylacetoacetanilide, also known by its IUPAC name N-(2-methylphenyl)-3-oxobutanamide, is a β-ketoamide that serves as a fundamental building block in various industrial syntheses. Its utility stems from the dual reactivity of the ketone and amide functionalities, combined with the steric and electronic influence of the o-tolyl group.

Data Presentation: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Number 93-68-5
Appearance White to off-white crystalline powder
Melting Point 103-106 °C
IUPAC Name N-(2-methylphenyl)-3-oxobutanamide
Mandatory Visualization: Chemical Structure

Caption: Chemical structure of 2-Methylacetoacetanilide (C₁₁H₁₃NO₂).

Synthesis Protocol and Mechanistic Insights

The industrial synthesis of acetoacetarylamides is a well-established process valued for its efficiency and atom economy. The primary route involves the acetoacetylation of an aromatic amine with diketene.[1][2]

Expertise & Experience: Causality in Synthesis

The choice of diketene as the acetylating agent is deliberate. It is more reactive than ethyl acetoacetate and avoids the formation of ethanol as a byproduct, simplifying purification. The reaction proceeds via a nucleophilic attack of the amine (o-toluidine) on one of the electrophilic carbonyl carbons of the strained four-membered diketene ring. This attack leads to a ring-opening, forming the stable amide product. The use of a dry, non-protic solvent like benzene or toluene is crucial to prevent the hydrolysis of diketene to acetoacetic acid, which would lead to unwanted side products.[1]

Experimental Protocols: Laboratory-Scale Synthesis

This protocol is adapted from a validated procedure for the synthesis of the parent compound, acetoacetanilide, and is directly applicable to the o-tolyl derivative.[1]

Materials:

  • o-Toluidine (1.0 eq)

  • Diketene (1.0 eq)

  • Anhydrous Toluene or Benzene

  • 50% Aqueous Ethanol

Procedure:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve o-toluidine (1.0 eq) in anhydrous toluene (approx. 2.5 mL per gram of amine).

  • Reagent Addition: Begin stirring the solution. Add a solution of diketene (1.0 eq) in anhydrous toluene (approx. 1.8 mL per gram of diketene) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C if necessary using a water bath.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) for 1 hour to ensure the reaction goes to completion.

  • Workup & Isolation: Remove the bulk of the solvent by distillation. Remove the remaining solvent under reduced pressure.

  • Purification: Dissolve the crude solid residue in a minimal amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then cool to 0°C in an ice bath to maximize crystallization.

  • Final Product: Filter the resulting white crystals, wash with a small amount of cold 50% ethanol, and dry under vacuum. The expected yield is typically in the range of 70-80%.

Mandatory Visualization: Synthesis Pathway

Synthesis_Pathway o_toluidine o-Toluidine reaction Acetoacetylation (Nucleophilic Ring-Opening) o_toluidine->reaction diketene Diketene diketene->reaction product 2-Methylacetoacetanilide reaction->product Toluene, Reflux

Caption: Synthesis of 2-Methylacetoacetanilide from o-toluidine and diketene.

Chemical Reactivity and Synthetic Utility for Drug Discovery

The true value of 2-Methylacetoacetanilide for medicinal chemists lies in its predictable reactivity, particularly at the active methylene group (the -CH₂- between the two carbonyls). This position is readily deprotonated to form a nucleophilic enolate, which is a key intermediate in various carbon-carbon bond-forming reactions.

The Japp-Klingemann Reaction: A Gateway to Heterocycles

A prime example of its synthetic utility is the Japp-Klingemann reaction. This reaction involves the coupling of a β-ketoamide with an aryl diazonium salt.[3][4][5] Under basic or neutral conditions, this reaction proceeds via an azo intermediate, which then undergoes cleavage of the acetyl group to yield a stable arylhydrazone.[3]

Trustworthiness: Why this is important for drug development: The resulting hydrazones are not merely final products; they are critical precursors for the Fischer indole synthesis .[3] By heating the hydrazone in the presence of a strong acid (e.g., polyphosphoric acid), a[6][6]-sigmatropic rearrangement occurs, leading to the formation of an indole ring. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-migraine agents (triptans), anti-inflammatory drugs, and anti-cancer agents. Therefore, 2-Methylacetoacetanilide serves as a reliable starting point for generating libraries of substituted indoles for drug screening.

Mandatory Visualization: Japp-Klingemann Reaction Mechanism

Japp_Klingemann Japp-Klingemann / Fischer Indole Synthesis Pathway start 2-Methylacetoacetanilide step1 Japp-Klingemann Coupling & Cleavage start->step1 diazonium Aryl Diazonium Salt (Ar-N₂⁺) diazonium->step1 hydrazone Arylhydrazone Intermediate step1->hydrazone Base or Neutral pH step2 Fischer Indole Synthesis (Acid, Heat) hydrazone->step2 indole Substituted Indole Core (Drug Scaffold) step2->indole [3,3]-Sigmatropic Rearrangement

Caption: Synthetic utility of 2-Methylacetoacetanilide in forming indole scaffolds.

Industrial Applications

Beyond its utility in discovery chemistry, 2-Methylacetoacetanilide is a commodity intermediate in two major industrial sectors: agrochemicals and pigments.

Agrochemicals: Precursor to Systemic Fungicides

Acetoacetanilides are established precursors for a class of systemic fungicides known as carboxamides, which act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[7][8] The first commercial SDHI fungicide, Carboxin , is an N-phenyl carboxamide.[8] A direct and potent analogue can be synthesized from 2-Methylacetoacetanilide. The synthesis, adapted from validated methods, showcases its role as a key building block.[9]

This synthetic route provides a clear example of how 2-Methylacetoacetanilide can be leveraged to create high-value agrochemical active ingredients.

Organic Pigments: A Core Coupling Component

The largest volume application of 2-Methylacetoacetanilide (often referred to in this industry as Acetoacet-o-toluidide, AAOT) is in the manufacturing of diarylide yellow pigments.[10] Specifically, it is a crucial coupling component for Pigment Yellow 13 , a widely used colorant in printing inks and plastics.[11]

The synthesis is a two-stage process:

  • Tetrazotization: An aromatic diamine, 3,3'-dichlorobenzidine, is treated with nitrous acid at low temperatures to form a stable bis-diazonium salt (a tetrazo salt).

  • Azo Coupling: This highly electrophilic tetrazo salt is then reacted with two equivalents of the coupling component, 2-Methylacetoacetanilide. The coupling occurs at the active methylene position, forming two azo (-N=N-) chromophores and creating the final pigment molecule.[11]

Mandatory Visualization: Pigment Yellow 13 Production Workflow

Pigment_Production Workflow for Pigment Yellow 13 Synthesis cluster_inputs Raw Materials cluster_process Process Steps Diamine 3,3'-Dichlorobenzidine Step1 Step 1: Tetrazotization (0-5 °C) Diamine->Step1 Coupler 2-Methylacetoacetanilide (2 equivalents) Step2 Step 2: Azo Coupling (pH 4.5-5.0) Coupler->Step2 Reagents NaNO₂ / HCl Reagents->Step1 Intermediate Tetrazo Salt Intermediate Step1->Intermediate Product Pigment Yellow 13 Step2->Product Intermediate->Step2

Caption: Industrial workflow for the synthesis of Diarylide Pigment Yellow 13.

Analytical and Quality Control Protocol

Ensuring the purity of 2-Methylacetoacetanilide is critical for its use in regulated industries like pharmaceuticals and for achieving consistent performance in pigment manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for quality control.

Authoritative Grounding: HPLC Method Design

The method described below is based on established principles for the analysis of acetanilide derivatives.[6][12][13] A reversed-phase C18 column is the stationary phase of choice due to its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like 2-Methylacetoacetanilide. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte. A small amount of acid (formic or phosphoric) is added to suppress the ionization of residual silanols on the column and ensure a sharp, symmetrical peak shape.[6]

Experimental Protocols: HPLC Purity Assay

Objective: To determine the purity of a 2-Methylacetoacetanilide sample and quantify any related impurities.

Instrumentation & Conditions:

  • HPLC System: Standard system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of 2-Methylacetoacetanilide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 0.1 mg/mL solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the mobile phase.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be less than 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the purity of the sample using the area percent method or against the reference standard.

    Purity (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

References

  • A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • Pigment yellow 13 synthesis equipment.
  • Separation of Acetoacetanilide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

  • Japp–Klingemann reaction. Wikipedia. [Link]

  • The Japp-Klingemann Reaction. Organic Reactions. [Link]

  • The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • Japp-Klingemann reaction and lots of anti-s. Chemical Crystallinity Blog. [Link]

  • Japp-Klingemann Reaction. SynArchive. [Link]

  • Preparation technology of P.Y.13 permanent yellow pigment.
  • Process for C-methylation of 2-methylbutyrates.
  • The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63. ResearchGate. [Link]

  • Pigment Yellow 13. SY Chemical Co., Ltd.. [Link]

  • Preparation of acetoacetarylamides.
  • Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. R Discovery. [Link]

  • New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. ResearchGate. [Link]

  • Acetoacetamide couplers in which the non-oxo carbon atom of the aceto group is a tertiary carbon atom.
  • Acetoacetanilide. Organic Syntheses. [Link]

  • Preparation method of acetoacetanilide compound.
  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. PMC. [Link]

  • Modulators of methyl modifying enzymes, compositions and uses thereof. PubChem. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Diarylide yellow pigments.
  • A pharmaceutical composition containing azo compounds. PubChem. [Link]

  • Structure-activity relationship of carboxin-related carboxamides as fungicide. ResearchGate. [Link]

  • Effect of the systemic fungicide carboxin on electron transport function in membranes of Micrococcus denitrificans. PubMed. [Link]

  • Organic Synthesis of Acetanilide and Derivatives. Scribd. [Link]

  • Synthesis of N-acetyl-o-toluidine. PrepChem.com. [Link]

  • Synthetic method of acetanilide derivative.

Sources

Foundational

2-Methylacetoacetanilide (AAOT): Structural Dynamics, Isomerism, and Application Protocols

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals Executive Summary 2-Methylacetoacetanilide (commonly referred to as AAOT or acetoacet-o-toluidide) is a highly versatile β -keto ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

2-Methylacetoacetanilide (commonly referred to as AAOT or acetoacet-o-toluidide) is a highly versatile β -keto amide intermediate. It serves as a foundational building block in the synthesis of high-performance organic pigments (such as Diarylide Yellows) and a variety of pharmaceutical heterocycles[1]. This technical guide provides a rigorous examination of its structural formula, the mechanics of its keto-enol tautomerism, and its conformational isomers. Furthermore, it details field-proven experimental protocols for spectroscopic characterization and industrial synthesis, emphasizing the mechanistic causality behind each procedural step to ensure reproducible, self-validating workflows.

Chemical Identity and Structural Architecture

The structural formula of 2-Methylacetoacetanilide ( C11​H13​NO2​ ) features a β -keto amide backbone coupled to an ortho-methylated phenyl ring[2]. The presence of the active methylene group—flanked by two carbonyl-equivalent electron-withdrawing groups (the ketone and the amide)—makes it a highly reactive nucleophile, ideal for condensation and azo-coupling reactions[1].

Quantitative Physicochemical Data

To establish baseline purity and expected physical behavior during synthesis, the core physicochemical properties are summarized below.

Table 1: Key Physicochemical Properties of 2-Methylacetoacetanilide

PropertyValueSource/Validation
IUPAC Name N-(2-methylphenyl)-3-oxobutanamidePubChem[2]
CAS Registry Number 93-68-5PubChem[2]
Molecular Weight 191.23 g/mol Computed[2]
Melting Point 103–106 °CSigma-Aldrich[3]
Density 1.30 g/cm³Sigma-Aldrich[3]
Flash Point 143 °C (Closed Cup)Sigma-Aldrich[3]

Isomerism and Tautomeric Dynamics

A defining characteristic of 2-Methylacetoacetanilide is its dynamic keto-enol tautomerism[4][5]. In the solid state and in non-polar solutions, the molecule does not exist as a simple ketone but predominantly shifts into the Z-enolamide conformational isomer[4].

Mechanistic Causality of Tautomer Stabilization: The enol form is thermodynamically stabilized by a strong six-membered intramolecular hydrogen bond between the enolic hydroxyl proton and the amide carbonyl oxygen[4][5]. Furthermore, the ortho-methyl group on the phenyl ring exerts a steric effect that forces the aromatic ring out of the amide plane. This steric hindrance significantly influences the N-H bond properties and the overall molecular dipole[5]. Quantum chemical calculations (DFT/B3LYP) reveal that the nN​→πCO∗​ interaction provides substantial stabilization energy (approximately 64.18 kJ/mol)[5].

Tautomerism Keto Keto Tautomer (Active Methylene) Enol Z-Enol Tautomer (Intramolecular H-Bond) Keto->Enol Enolization (Solvent Dependent)

Caption: Keto-enol tautomeric equilibrium of 2-Methylacetoacetanilide shifting toward the Z-enol form.

Spectroscopic Characterization Protocol

To accurately quantify the keto-enol ratio and verify structural integrity before downstream applications, a self-validating NMR and FT-IR protocol must be employed[4][5].

Step-by-Step Protocol for NMR & IR Analysis:

  • Sample Preparation (NMR): Dissolve 15 mg of high-purity (>98%) 2-Methylacetoacetanilide in 0.6 mL of anhydrous CDCl3​ .

    • Causality for Solvent Choice: CDCl3​ is chosen over DMSO- d6​ because DMSO is a strong hydrogen-bond acceptor. DMSO can disrupt the intramolecular hydrogen bond of the enol form, artificially shifting the equilibrium towards the keto form or creating intermolecularly bonded species. CDCl3​ preserves the native intramolecular dynamics.

  • 1H-NMR Acquisition: Acquire spectra at 298 K using a 400 MHz (or higher) spectrometer.

    • Validation Observation: The keto form exhibits a distinct singlet for the active methylene protons around δ 3.6 ppm. The enol form displays an olefinic proton singlet near δ 5.1 ppm and a highly deshielded enol -OH proton far downfield ( δ > 13 ppm) due to the strong intramolecular hydrogen bond[4][6].

  • FT-IR Analysis (ATR Mode): Place the solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Causality for Technique: ATR avoids the moisture absorption issues associated with traditional KBr pellets, which could obscure the critical N-H and O-H stretching regions.

    • Validation Observation: The amide-II band of 2-Methylacetoacetanilide exhibits a distinct blue shift (45–50 cm⁻¹) compared to unsubstituted acetoacetanilide. This is a direct consequence of the steric hindrance from the ortho-methyl group altering the N-H bending modes[5].

Synthesis Workflow and Industrial Applications

2-Methylacetoacetanilide is synthesized via the nucleophilic ring-opening of diketene by o-toluidine. This intermediate is a cornerstone in the production of Diarylide pigments (e.g., C.I. Pigment Yellow 14) and serves as a precursor for various pharmaceutical heterocycles (e.g., pyrazoles and pyrimidines)[1].

Step-by-Step Synthesis & Application Protocol:

  • Preparation of Amine Solution: Dissolve o-toluidine in an aqueous medium or inert organic solvent (e.g., toluene) under a nitrogen atmosphere.

  • Controlled Acylation: Add diketene dropwise while maintaining the reaction temperature strictly between 0 °C and 10 °C.

    • Causality for Temperature Control: Diketene is highly reactive and prone to exothermic polymerization. Strict low-temperature control prevents the formation of polymeric byproducts and ensures high regioselectivity for the amine nucleophilic attack on the acyl carbon.

  • Isolation: Induce crystallization by cooling or anti-solvent addition, followed by vacuum filtration to isolate the AAOT intermediate.

  • Azo Coupling (Pigment Application): React the synthesized AAOT with a tetrazonium salt (e.g., derived from 3,3'-dichlorobenzidine) in the presence of an alkylamine and a poly(oxyethylene) alkyl ester surfactant to precipitate the disazo pigment[1].

    • Causality for Surfactant Addition: The surfactant prevents the rapid agglomeration of pigment particles during precipitation, ensuring a fine, uniform particle size distribution which is critical for high-quality printing ink applications[1].

Workflow A o-Toluidine C 2-Methylacetoacetanilide (AAOT) A->C Nucleophilic Attack B Diketene B->C Ring Opening D Azo Coupling (Tetrazonium Salt) C->D Coupling Reaction F Heterocycle Synthesis (Pyrazoles, Pyrimidines) C->F Cyclization E Diarylide Pigments (e.g., Pigment Yellow 14) D->E Precipitation

Caption: Synthesis workflow of 2-Methylacetoacetanilide and its downstream industrial applications.

References

  • Experimental and Theoretical Investigation of the Structure of Acetoacetanilide Source: ResearchGate URL:[Link]

  • 2'-Methylacetoacetanilide | C11H13NO2 | CID 7154 Source: PubChem (National Institutes of Health) URL:[Link]

  • Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide Source: ResearchGate URL:[Link]

  • Conformational analysis, tautomerization, IR, Raman, and NMR studies of benzyl acetoacetate Source: ResearchGate URL:[Link]

  • EP4172279A1 - Pigment composition, printing ink, and method for manufacturing pigment composition Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 2-Methylacetoacetanilide and its Fragmentation Patterns

This guide provides a detailed exploration of the mass spectrometric behavior of 2-Methylacetoacetanilide (N-(2-methylphenyl)-3-oxobutanamide), a compound of interest in the manufacturing of organic pigments and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 2-Methylacetoacetanilide (N-(2-methylphenyl)-3-oxobutanamide), a compound of interest in the manufacturing of organic pigments and agrochemicals. A thorough understanding of its fragmentation patterns under various ionization conditions is crucial for its unambiguous identification in complex matrices and for quality control purposes. This document will delve into the mechanistic details of its fragmentation in both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Introduction to 2-Methylacetoacetanilide

2-Methylacetoacetanilide belongs to the class of β-keto amides. Its structure, featuring an aromatic ring, an amide linkage, and a keto group, gives rise to characteristic and informative fragmentation patterns in mass spectrometry. The molecular formula is C₁₁H₁₃NO₂, with a monoisotopic mass of 191.0946 g/mol and an average molecular weight of 191.23 g/mol .[1]

Molecular Structure:

Figure 1: Structure of 2-Methylacetoacetanilide.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.

Experimental Protocol for EI-MS Analysis

A typical experimental setup for the EI-MS analysis of 2-Methylacetoacetanilide would involve the following steps:

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation (M⁺•).

  • Mass Analysis: The molecular ion and various fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.

Analysis of the EI Mass Spectrum

The EI mass spectrum of 2-Methylacetoacetanilide exhibits a series of characteristic fragment ions. The data presented here is a composite analysis based on publicly available spectra.

m/zRelative Intensity (%)Proposed Fragment Ion
19135.3[M]⁺• (Molecular Ion)
13319.3[M - C₂H₂O]⁺•
107100.0[C₇H₉N]⁺•
10634.4[C₇H₈N]⁺
777.6[C₆H₅]⁺
4324.4[CH₃CO]⁺
Major Fragmentation Pathways

The fragmentation of the 2-Methylacetoacetanilide molecular ion (m/z 191) is governed by the presence of the amide and keto functional groups, leading to several competing pathways.

A prominent fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group.[2][3] In this case, cleavage of the N-C(O) bond leads to the formation of the 2-methylaniline radical cation.

Figure 3: Formation of the acylium ion and loss of ketene.

The peak at m/z 43 is attributed to the acetyl cation ([CH₃CO]⁺), a very common fragment for compounds containing an acetyl group. [4]

The presence of a carbonyl group and available gamma-hydrogens on the acetoacetyl chain makes the McLafferty rearrangement a plausible fragmentation pathway. [5][6]This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the alpha-beta bond.

In 2-Methylacetoacetanilide, the enol form of the molecular ion can undergo a McLafferty-type rearrangement, leading to the loss of a neutral ketene molecule (CH₂=C=O). This results in the formation of an ion at m/z 133 .

The ion at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), likely formed through further fragmentation of the aniline-containing ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation. [7]This is particularly useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion to obtain structural information.

Experimental Protocol for ESI-MS Analysis
  • Sample Preparation: The sample is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

  • Ionization: The sample solution is introduced into the ESI source through a capillary at a high voltage. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Mass Analysis (MS and MS/MS): The ions are guided into the mass analyzer. For MS/MS experiments, a specific precursor ion (e.g., [M-H]⁻) is selected, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are mass-analyzed.

Analysis of the ESI Mass Spectrum

In negative ion mode ESI-MS, 2-Methylacetoacetanilide readily forms a deprotonated molecule at m/z 190.0873 , corresponding to the [M-H]⁻ ion. The deprotonation is expected to occur at the active methylene group between the two carbonyls, which is the most acidic position.

Proposed Fragmentation of the [M-H]⁻ Ion

Figure 4: Proposed fragmentation of the [M-H]⁻ ion.

Upon collisional activation, the [M-H]⁻ ion could undergo cleavage of the amide bond, leading to the formation of the 2-methylanilide anion at m/z 106 . Another possibility is the formation of a fragment ion at m/z 84 , corresponding to the enolate of diketene, although this would be a less common pathway.

Conclusion

The mass spectrometric analysis of 2-Methylacetoacetanilide provides a wealth of structural information. Under electron ionization, the molecule undergoes extensive and characteristic fragmentation, with the formation of the 2-methylaniline radical cation (m/z 107) as the most prominent pathway. Other significant fragments include the acylium ion (m/z 43) and the product of a McLafferty-type rearrangement (m/z 133). Electrospray ionization in negative mode readily produces the deprotonated molecule [M-H]⁻ at m/z 190, which can be further analyzed by tandem mass spectrometry to confirm its structure. This guide provides a foundational understanding of the fragmentation behavior of 2-Methylacetoacetanilide, which is essential for its reliable identification and characterization in various scientific and industrial applications.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Methylacetoacetanilide. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Infrared spectroscopic observation of the McLafferty rearrangement in ionized 2-pentanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 28). McLafferty Rearrangement. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylacetoacetic acid, di(trimethylsilyl) deriv.. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • MolForge. (n.d.). 2'-Methylacetoacetanilide (CID 7154) - Molecular Properties & Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • PubMed. (2008, September 1). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • PubMed Central (PMC). (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • RSC Publishing. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • PubMed. (2006, October 15). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

Sources

Foundational

Chemical reactivity and stability of 2-Methylacetoacetanilide

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Methylacetoacetanilide Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Versatile Chemical Intermediate 2-Methylacetoac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Methylacetoacetanilide

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Chemical Intermediate

2-Methylacetoacetanilide, systematically known as N-(2-methylphenyl)-3-oxobutanamide, is a solid organic compound characterized by its white to off-white crystalline powder form.[1][2] With the chemical formula C₁₁H₁₃NO₂, it belongs to the class of β-ketoamides. Its molecular structure features a central acetoacetamide core bonded to an o-tolyl group (a benzene ring substituted with a methyl group at position 2). This unique arrangement of functional groups—a ketone, an amide, and an active methylene group flanked by two carbonyls—renders 2-Methylacetoacetanilide a highly reactive and versatile intermediate. It serves as a crucial building block, or synthon, in the chemical industry, particularly in the synthesis of organic pigments and certain agrochemicals.[1] Understanding its stability and reactivity is paramount for researchers and process chemists seeking to leverage its synthetic potential safely and efficiently. This guide provides a detailed exploration of its core chemical characteristics, grounded in established scientific principles and experimental observations.

Physicochemical Properties and Stability Profile

The physical and chemical stability of a compound dictates its storage, handling, and reaction conditions. 2-Methylacetoacetanilide is a relatively stable solid under ambient conditions but exhibits specific vulnerabilities to heat and hydrolysis.

PropertyValueSource(s)
IUPAC Name N-(2-methylphenyl)-3-oxobutanamide[3]
CAS Number 93-68-5[3][4][5]
Molecular Formula C₁₁H₁₃NO₂[3][4][5]
Molecular Weight 191.23 g/mol [3][4][5]
Appearance White to off-white powder or crystals[1][6]
Melting Point 103-106 °C[1][4][5]
Flash Point 143 °C (closed cup)[4]
Vapor Pressure 0.01 hPa (at 20 °C)[4][5]
pKa (Predicted) 11.22 ± 0.46[1]
Storage Store in a dry, cool, well-ventilated area[4][6][7]
Thermal Stability

2-Methylacetoacetanilide is a non-combustible solid but can burn if exposed to fire.[8] While stable at room temperature, it undergoes thermal decomposition when subjected to high heat, emitting toxic fumes of nitrogen oxides (NOx).[1] Its flash point of 143°C indicates the temperature at which its vapors can ignite in the presence of an ignition source.[4]

Hydrolytic Stability

Like other anilides, 2-Methylacetoacetanilide is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[9][10] The amide bond can be cleaved to yield 2-methylaniline and acetoacetic acid. The latter is unstable and readily decarboxylates to form acetone and carbon dioxide. The rate of hydrolysis is significantly influenced by pH and temperature. The compound is most stable in neutral or near-neutral aqueous solutions.

Core Chemical Reactivity

The synthetic utility of 2-Methylacetoacetanilide stems from the reactivity of its distinct functional groups. The interplay between the ketone, the amide, and the active methylene bridge defines its chemical personality.

Keto-Enol Tautomerism: The Duality of Structure

A fundamental characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form.[11][12][13] While the equilibrium for most simple ketones heavily favors the keto form, the enol form of 2-Methylacetoacetanilide is stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.[14] This enol tautomer is a crucial intermediate, as its carbon-carbon double bond makes it a potent nucleophile in various reactions.

Caption: Keto-Enol tautomeric equilibrium in 2-Methylacetoacetanilide.

The Active Methylene Group: A Hub of Nucleophilicity

The two protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (predicted pKa ≈ 11.22) compared to typical C-H bonds.[1] This is because the resulting carbanion (enolate) is highly stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.[15] This acidity allows for easy deprotonation by a base to form a potent nucleophilic enolate, which is the key reactive species in many C-C bond-forming reactions, including:

  • Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce new substituents at the α-carbon.

  • Condensation Reactions: Reactions with aldehydes and ketones (e.g., Knoevenagel condensation) to form α,β-unsaturated systems.

The Japp-Klingemann Reaction: A Gateway to Hydrazones

A classic and highly valuable reaction involving β-ketoamides is the Japp-Klingemann reaction.[16][17] This reaction couples an aryl diazonium salt with 2-Methylacetoacetanilide under mild, often slightly basic or neutral, conditions.[18] The reaction proceeds via electrophilic attack of the diazonium ion on the enolate, followed by a hydrolytic cleavage of the acetyl group. The final product is a stable arylhydrazone, which is an important precursor for synthesizing indole-containing heterocycles via the Fischer indole synthesis.[17]

JappKlingemann cluster_workflow Japp-Klingemann Reaction Mechanism start 2-Methylacetoacetanilide (Enolate form) intermediate Azo Intermediate (Unstable) start->intermediate Coupling diazonium Aryl Diazonium Salt (Ar-N₂⁺) diazonium->intermediate hydrolysis Hydrolytic Cleavage (-COCH₃ group is lost) intermediate->hydrolysis Rearrangement product Arylhydrazone Product (Stable) hydrolysis->product Formation

Caption: Simplified workflow of the Japp-Klingemann reaction.

Versatility in Heterocyclic Synthesis

The multiple reactive sites within 2-Methylacetoacetanilide make it an excellent starting material for the synthesis of a wide array of heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science.[19][20][21] By reacting with various binucleophiles, the β-ketoamide scaffold can be transformed into diverse ring systems such as pyridines, pyrazoles, and fused systems like thienopyridines.[22]

Experimental Protocol: Synthesis of an Arylhydrazone via the Japp-Klingemann Reaction

This protocol describes a representative procedure for the Japp-Klingemann reaction. Causality: The choice of a buffered, slightly alkaline medium facilitates the formation of the enolate nucleophile without causing premature decomposition of the diazonium salt. Cooling is critical as diazonium salts are thermally unstable.

Safety Precaution: Aryl diazonium salts can be explosive when dry and should be handled with extreme care, always kept in solution, and used immediately after preparation. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]

ProtocolWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification A Dissolve 2-Methylacetoacetanilide in Ethanol/Water B Add Sodium Acetate buffer (to maintain pH ~6-7) A->B C Cool mixture to 0-5 °C in an ice bath B->C E Add Diazonium solution dropwise to the anilide suspension C->E Maintain Temp D Prepare Aryl Diazonium Salt solution (separately, keep cold) D->E F Stir at 0-5 °C for 1-2 hours E->F G Allow to stir at room temp for 2-3 hours F->G H Collect precipitate by vacuum filtration I Wash solid with cold water to remove salts H->I J Recrystallize the crude product from Ethanol/Water I->J K Dry the purified hydrazone product in a vacuum oven J->K

Caption: Experimental workflow for the Japp-Klingemann reaction.

Methodology:

  • Preparation of the Anilide Solution:

    • In a 250 mL beaker, suspend 10 mmol of 2-Methylacetoacetanilide in a mixture of 50 mL of ethanol and 50 mL of water.

    • Add 15 g of sodium acetate trihydrate to the suspension. This acts as a base to facilitate enolate formation and buffers the solution.[23]

    • Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

  • Preparation of the Diazonium Salt (Perform in parallel):

    • In a separate beaker, dissolve 10 mmol of the chosen aromatic amine (e.g., aniline) in 25 mL of 2 M hydrochloric acid.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled solution of 10.5 mmol of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C.

    • Stir for 15 minutes. The resulting clear solution of the aryl diazonium salt should be used immediately.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold, stirring suspension of 2-Methylacetoacetanilide over 20-30 minutes.

    • A colored precipitate (typically yellow to red) of the hydrazone should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1 hour after the addition is complete.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dry the purified crystals under vacuum.

Safety and Handling

2-Methylacetoacetanilide is classified as harmful and an irritant. Adherence to safety protocols is essential.

  • Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4]

    • Causes skin irritation.[8]

    • May cause an allergic skin reaction.[8]

    • Causes serious eye damage/irritation.[7][8]

    • May cause respiratory irritation.[8]

  • Handling Recommendations:

    • Use only in a well-ventilated area or outdoors.[8]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

    • Avoid breathing dust. Use a dust respirator if ventilation is inadequate.[8]

    • Wash hands and any exposed skin thoroughly after handling.[7]

    • Keep containers tightly sealed when not in use and store in a dry place.[6]

Conclusion

2-Methylacetoacetanilide is a synthetically valuable molecule whose reactivity is dominated by the acidic protons of its active methylene group and its existence in a keto-enol equilibrium. This reactivity profile makes it a cornerstone intermediate for constructing more complex molecules, particularly arylhydrazones via the Japp-Klingemann reaction and a wide variety of heterocyclic systems. While stable under standard conditions, its susceptibility to thermal decomposition and hydrolysis necessitates careful control of reaction parameters. A thorough understanding of its chemical behavior, coupled with stringent safety practices, enables chemists to fully exploit its potential in drug development, materials science, and the synthesis of fine chemicals.

References

  • Arjunan, V., Kalaivani, M., Senthilkumari, S., & Mohan, S. (2013). Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 154-174. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7154, 2'-Methylacetoacetanilide. Retrieved from PubChem. [Link]

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from Organic Reactions. [Link]

  • MilliporeSigma. (n.d.). 2'-Methylacetoacetanilide for synthesis. Retrieved from MilliporeSigma. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from Wikipedia. [Link]

  • Chemical Crystallinity. (2009, October 21). Japp-Klingemann reaction and lots of anti-s. Retrieved from Chemical Crystallinity. [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from SynArchive. [Link]

  • Oregon State University. (n.d.). Keto/Enol Tautomerization. Retrieved from Oregon State University, Department of Chemistry. [Link]

  • R Discovery. (2010, September 15). Japp‐Klingemann Reaction. Retrieved from R Discovery. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism. Retrieved from Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Retrieved from PMC. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [Link]

  • MolForge. (n.d.). 2'-Methylacetoacetanilide - Molecular Properties. Retrieved from MolForge. [Link]

  • Angene Chemical. (n.d.). 2'-Methylacetoacetanilide (AAOT)(CAS# 93-68-5). Retrieved from Angene Chemical. [Link]

  • Arkivoc. (2004, February 16). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Retrieved from Arkivoc. [Link]

  • ResearchGate. (2026, February 9). Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives. Retrieved from ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions of carbonyl compounds in basic solutions. Part 14. The alkaline hydrolysis of substituted N-methylformanilides, N-methylacetanilides, 1-phenylazetidin-2-ones, 1-phenyl-2-pyrrolidones, and 1-phenyl-2-piperidones. Retrieved from RSC Publishing. [Link]

  • MDPI. (2025, September 12). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from MDPI. [Link]

  • ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from ScienceScholar. [Link]

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  • WashU Medicine Research Profiles. (n.d.). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Retrieved from WashU Medicine Research Profiles. [Link]

  • Springer. (n.d.). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. Retrieved from Springer. [Link]

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Protocols & Analytical Methods

Method

Laboratory scale synthesis protocol for 2-Methylacetoacetanilide

An in-depth technical guide for the laboratory-scale synthesis of 2-Methylacetoacetanilide, designed for researchers and process chemists focusing on organic intermediates. Mechanistic Overview & Strategic Rationale 2-Me...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the laboratory-scale synthesis of 2-Methylacetoacetanilide, designed for researchers and process chemists focusing on organic intermediates.

Mechanistic Overview & Strategic Rationale

2-Methylacetoacetanilide (commonly known as Acetoacet-o-toluidide or AAOT, CAS 93-68-5) is a highly versatile acetoacetamide derivative. It serves as a critical building block in the synthesis of azo pigments (e.g., Pigment Yellow 14), agrochemicals like metolachlor, and various active pharmaceutical ingredients 1.

While industrial production frequently employs the reaction of o-toluidine with diketene, diketene's extreme reactivity and lachrymatory hazards make it suboptimal for standard benchtop synthesis. Consequently, the thermal amidation of o-toluidine using ethyl acetoacetate is the preferred, safer laboratory protocol2.

This protocol leverages a solvent-free (neat) nucleophilic acyl substitution. The primary amine of o-toluidine attacks the ester carbonyl of ethyl acetoacetate, forming a tetrahedral intermediate. The collapse of this intermediate expels an ethoxide leaving group, which subsequently abstracts a proton to form ethanol.

Pathway A o-Toluidine (Nucleophile) C Tetrahedral Intermediate A->C Heat (130-150°C) Nucleophilic Attack B Ethyl Acetoacetate (Electrophile) B->C Heat (130-150°C) Nucleophilic Attack D 2-Methylacetoacetanilide (Product) C->D Elimination of Alkoxide E Ethanol (Byproduct) C->E Protonation & Release

Chemical synthesis pathway of 2-Methylacetoacetanilide via nucleophilic acyl substitution.

Experimental Design & Causality

As a Senior Application Scientist, it is crucial to understand that a robust protocol must be a self-validating system . The amidation of an ester with an amine is an equilibrium reaction. To achieve quantitative yields, the experimental design relies heavily on Le Chatelier's Principle:

  • Thermodynamic Driving Force (Temperature Control): The reaction mixture is heated to an internal temperature of 130–150 °C. This specific range is strategically chosen because it is above the boiling point of the byproduct ethanol (78.3 °C) but well below the boiling points of ethyl acetoacetate (180 °C) and o-toluidine (200 °C). This allows for the selective and continuous distillation of ethanol, irrevocably pulling the equilibrium toward the product.

  • Self-Validating Completion: The physical cessation of ethanol distillation serves as an intrinsic, real-time visual indicator that the reaction has reached completion, eliminating the need for constant TLC or GC-MS monitoring during the heating phase.

  • Stoichiometric Causality: A slight molar excess (5%) of ethyl acetoacetate is utilized. This compensates for any minor evaporative losses of the ester during the high-temperature phase and ensures the complete consumption of the more toxic o-toluidine.

  • Purification Logic: The crude product is washed with an ice-cold ethanol/water mixture. Because AAOT is highly soluble in hot organic solvents but poorly soluble in water and cold ethanol, this specific solvent system selectively removes unreacted starting materials without dissolving the crystalline target compound.

Quantitative Reagent & Analytical Data

Table 1: Quantitative Reagent Summary for Batch Synthesis

ReagentFunctional RoleMW ( g/mol )EquivalentsAmount
o-ToluidineNucleophile / Starting Material107.151.0021.4 g (0.20 mol)
Ethyl AcetoacetateElectrophile / Acylating Agent130.141.0527.3 g (0.21 mol)
Ethanol/Water (1:1)Washing SolventN/AN/A50 mL

Table 2: Expected Analytical Profile of 2-Methylacetoacetanilide

ParameterExpected ResultAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Yield 85 – 92% (approx. 32.5 – 35.2 g)Gravimetric
Melting Point 104 – 106 °CCapillary Melting Point Apparatus
Purity > 98.0%HPLC (UV detection)

(Reference for physical properties:3)

Step-by-Step Synthesis Protocol

Workflow S1 1. Reaction Setup Combine Reactants S2 2. Thermal Amidation Heat to 130-150°C S1->S2 S3 3. Distillation Remove Ethanol S2->S3 S4 4. Crystallization Precipitate Product S3->S4 S5 5. Filtration Wash with cold solvent S4->S5 S6 6. Characterization Yield: 85-92%, MP: 104-106°C S5->S6

Step-by-step experimental workflow for the laboratory-scale synthesis and purification of AAOT.

Phase 1: Reaction Setup
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar. Attach a short-path distillation head, a water-cooled condenser, and a graduated receiving flask.

  • Charge the reaction flask with 21.4 g (0.20 mol) of o-toluidine and 27.3 g (0.21 mol) of ethyl acetoacetate. Ensure the joints are lightly greased to prevent vapor leaks during high-temperature distillation.

Phase 2: Thermal Amidation & Distillation
  • Immerse the reaction flask in a silicone oil bath. Begin stirring and gradually heat the bath to achieve an internal mixture temperature of 130–140 °C.

  • Monitor the thermometer on the distillation head. As the amidation initiates, ethanol will begin to vaporize and distill over at approximately 78 °C.

  • Maintain the internal temperature for 2 to 3 hours. The reaction is deemed complete when the theoretical volume of ethanol (approximately 11.6 mL) has been collected in the receiving flask and distillation completely ceases.

Phase 3: Cooling and Crystallization
  • Remove the reaction flask from the oil bath and allow the amber-colored crude mixture to cool to approximately 80 °C. Do not let it cool to room temperature in the flask, as it will solidify into a hard mass.

  • While the mixture is still warm and highly viscous, pour it in a thin stream into a 250 mL beaker containing 50 mL of vigorously stirred, ice-cold distilled water.

  • The rapid thermal shock and solvent change will immediately induce the precipitation of 2-methylacetoacetanilide as a granular, off-white solid.

Phase 4: Filtration and Purification
  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 20 mL of an ice-cold 1:1 mixture of ethanol and water. This step is critical to flush out any residual o-toluidine (which can cause discoloration) and unreacted ester without dissolving the product.

  • Continue to pull a vacuum through the filter cake for 15 minutes to remove excess moisture.

  • Transfer the solid to a watch glass and dry in a vacuum oven at 50 °C for 12 hours to afford the pure 2-methylacetoacetanilide.

References

  • Standard Chem. "acetoacet-o-toluidide C11H13NO2 manufacturers and suppliers". Retrieved from: [Link]

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Application

Industrial manufacturing process for 2-Methylacetoacetanilide

Technical Synthesis Dossier: Industrial Manufacturing Protocol for 2-Methylacetoacetanilide (AAOT) Executive Summary 2-Methylacetoacetanilide (commonly known as Acetoacet-o-toluidide or AAOT, CAS 93-68-5) is a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Synthesis Dossier: Industrial Manufacturing Protocol for 2-Methylacetoacetanilide (AAOT)

Executive Summary

2-Methylacetoacetanilide (commonly known as Acetoacet-o-toluidide or AAOT, CAS 93-68-5) is a high-value chemical intermediate extensively utilized in the synthesis of azo dyes, organic pigments (such as Pigment Yellow 14, 62, and 174), and select agrochemicals[1],[2]. The industrial production of AAOT is achieved through the highly efficient, atom-economical amidation of o-toluidine with diketene[1],[3]. This dossier outlines the mechanistic rationale, material specifications, and a self-validating experimental protocol designed to maximize yield while mitigating the inherent thermal risks associated with diketene handling.

Mechanistic Rationale & Chemical Logic

The synthesis of AAOT is fundamentally driven by a nucleophilic acyl substitution reaction. The primary amine group of o-toluidine acts as a nucleophile, directly attacking the highly electrophilic carbonyl carbon of diketene's strained four-membered oxetane ring. This attack generates a transient tetrahedral zwitterionic intermediate. Driven by the thermodynamic release of ring strain, the oxetane ring cleaves, forming an enol intermediate that rapidly tautomerizes via an intramolecular proton shift into the highly stable keto-amide product, 2-Methylacetoacetanilide.

Mechanism Nuc Nucleophilic Attack (o-Toluidine Amine) Tetra Tetrahedral Intermediate Nuc->Tetra RingOp Oxetane Ring Cleavage Tetra->RingOp Proton Proton Transfer (Enol to Keto) RingOp->Proton AAOT 2-Methylacetoacetanilide (Stable Keto-Amide) Proton->AAOT

Mechanistic pathway of diketene ring-opening by o-toluidine to form AAOT.

Material Specifications & Quantitative Data

The following tables summarize the critical physicochemical properties of the target molecule and the standardized material balance required for a pilot-scale execution of the industrial process.

Table 1: Physicochemical Properties of AAOT

PropertySpecification
Chemical Name 2-Methylacetoacetanilide (AAOT)
CAS Number 93-68-5[4]
Molecular Formula C11H13NO2[2]
Molar Mass 191.23 g/mol [4]
Melting Point 104 - 106 °C[2]
Water Solubility ~3.0 g/L (at 25 °C)[5]
Appearance White acicular/granular crystal[3]

Table 2: Standardized Material Balance (Pilot Scale)

MaterialRoleQuantityMolar Equivalents
Distilled Water Dispersion Medium / Heat Sink400.0 mLN/A
o-Toluidine Nucleophile / Reactant32.1 g1.00 eq (0.300 mol)
Diketene Acylating Agent / Reactant26.5 g1.05 eq (0.315 mol)
AAOT (Product) Target Molecule~53.5 g (Expected)~0.93 eq (93% Yield)

Self-Validating Experimental Protocol

The following procedure scales down the continuous industrial process to a controlled pilot/lab-scale batch protocol, integrating causality for every parameter and built-in quality control checks.

Phase 1: Reactor Preparation & Environmental Control

  • Step : Charge a 1 L four-necked round-bottom flask (equipped with a mechanical stirrer, internal thermometer, and dual addition funnels/burettes) with 400 mL of distilled water[2]. Initiate moderate mechanical stirring and cool the system to 10-15 °C using an ice-water bath[2].

  • Causality : Diketene is thermally unstable and highly reactive. Maintaining a low temperature (10-15 °C) suppresses its spontaneous dimerization into dehydroacetic acid and minimizes hydrolysis. Water is chosen as the dispersion medium because it acts as a high-heat-capacity sink to absorb the reaction's exotherm, and the final product is practically insoluble in it (3.0 g/L)[5], allowing for immediate precipitation.

Phase 2: Co-Addition & Exotherm Management

  • Step : Simultaneously add 32.1 g of o-toluidine and 26.5 g of diketene dropwise from separate burettes over a period of 1.5 hours[2]. The flow ratio must be strictly maintained to ensure equimolar addition rates, and the internal temperature must not exceed 15 °C[2].

  • Causality : Simultaneous, flow-ratio-controlled addition prevents the accumulation of either reagent in the reactor. An excess of o-toluidine can lead to bis-acetoacetylation or unwanted side reactions, while an excess of diketene risks thermal runaway and polymerization. By matching the addition rate to the reaction kinetics, the steady-state concentration of unreacted starting materials remains near zero.

Phase 3: Maturation & In-Process Control (IPC)

  • Step : Following the completion of the addition, maintain agitation at 10-15 °C for an additional 1.0 hour[2]. Note that product precipitation typically begins approximately 10 minutes into the co-addition phase[2].

  • Self-Validation : The protocol validates itself both visually and analytically. Visually, the transition from a clear/biphasic aqueous dispersion to a dense white slurry confirms successful product formation. Analytically, an IPC sample of the slurry should be filtered; the filtrate is then analyzed via HPLC or TLC to confirm the complete disappearance of the o-toluidine peak.

Phase 4: Isolation & Purification

  • Step : Isolate the precipitated white granular crystals via vacuum filtration. Wash the filter cake thoroughly with cold distilled water. Dry the product under vacuum at a temperature not exceeding 60 °C.

  • Causality : Cold water washing exploits the low solubility of AAOT[5] while efficiently clearing out trace water-soluble impurities (e.g., acetic acid or unreacted amines). Low-temperature drying prevents thermal degradation or discoloration of the final intermediate. The expected isolated yield is between 92% and 94.2%[3].

Workflow Water Dispersion Medium 400 mL Distilled Water Cooling Thermal Control Cool to 10-15 °C Water->Cooling CoAdd Simultaneous Addition o-Toluidine (32.1g) Diketene (26.5g) Cooling->CoAdd Maturation Maturation Stir 1.5h + 1.0h at 10-15 °C CoAdd->Maturation Exothermic Precipitation In-Situ Precipitation Product crystallizes after 10 mins Maturation->Precipitation Isolation Isolation & QC Vacuum Filtration Yield: 92-94.2% Precipitation->Isolation

Industrial workflow for the synthesis of 2-Methylacetoacetanilide (AAOT) via aqueous dispersion.

Environmental & Safety Considerations

Both o-toluidine and diketene are hazardous materials requiring strict engineering controls. However, the final product, AAOT, exhibits a low bioaccumulation potential (BCF = 3.2) and is inherently biodegradable (78.5% DOC removal after 7 days)[5]. All aqueous effluents from the filtration step should be routed to an appropriate wastewater treatment facility to neutralize trace organics prior to discharge.

References

  • [1] Title: Ashford's Dictionary of Industrial Chemicals | Source: industrialchemistry.org | 1

  • [2] Title: O-Acetoacetotoluidide - ChemBK | Source: chembk.com | 2

  • [4] Title: 2'-Methylacetoacetanilide CAS 93-68-5 | 843847 - Merck Millipore | Source: merckmillipore.com | 4

  • [3] Title: acetoacet-o-toluidide C11H13NO2 manufacturers and suppliers | Standard | Source: standard-chem.com | 3

  • [5] Title: o-ACETOACETOTOLUIDIDE CAS N°: 93-68-5 - OECD | Source: oecd.org | 5

Sources

Method

The Pivotal Role of 2-Methylacetoacetanilide in the Genesis of High-Performance Organic Pigments: A Senior Application Scientist's Guide

Introduction: Beyond a Molecule - The Architectural Significance of 2-Methylacetoacetanilide In the vast landscape of industrial organic chemistry, certain molecules transcend their status as mere reagents to become fund...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Molecule - The Architectural Significance of 2-Methylacetoacetanilide

In the vast landscape of industrial organic chemistry, certain molecules transcend their status as mere reagents to become fundamental architectural units for entire classes of materials. 2-Methylacetoacetanilide is one such cornerstone, serving as a critical intermediate in the synthesis of high-performance arylide and diarylide yellow pigments.[1] These pigments have, for decades, provided a safer and effective alternative to heavy-metal-based colorants like cadmium yellow, finding widespread use in printing inks, plastics, and coatings.[2]

This technical guide moves beyond a simple recitation of facts to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why and how 2-Methylacetoacetanilide functions. We will explore the causality behind the synthetic protocols, the logic of the reaction conditions, and the structure-property relationships that make the resulting pigments commercially valuable. This document is designed not as a rigid template, but as a self-validating system of knowledge, grounded in authoritative chemical principles.

Section 1: Understanding the Core Intermediate: 2-Methylacetoacetanilide

Before its transformation into a vibrant pigment, it is crucial to understand the physicochemical properties of the starting intermediate, 2-Methylacetoacetanilide. Its structure, featuring an active methylene group flanked by two carbonyl groups and an N-substituted aromatic ring, is the key to its reactivity.

2-Methylacetoacetanilide
Structure
Key FeatureActive Methylene Group (-CH2-)

The protons of the methylene group are acidic due to the electron-withdrawing effects of the adjacent carbonyls, making this site a potent nucleophile and the reactive center for pigment synthesis.

Table 1: Physicochemical Properties of 2-Methylacetoacetanilide

PropertyValueReference(s)
CAS Number 93-68-5[2-1]
Molecular Formula C₁₁H₁₃NO₂[2-1]
Molecular Weight 191.23 g/mol [2-1]
Appearance White to off-white crystalline powder[2-2, 2-5]
Melting Point 104-106 °C[2-2, 2-5]
Purity ≥ 98% (Typical)[2-11]
Solubility Practically insoluble in water[2-23]

Section 2: The Core Chemistry - A Symphony of Diazotization and Azo Coupling

The transformation of the colorless 2-Methylacetoacetanilide into a brilliant yellow pigment is achieved through the venerable azo coupling reaction . This is a classic electrophilic aromatic substitution where 2-Methylacetoacetanilide acts as the nucleophilic "coupling component". [2-9, 2-14] The overall synthesis is a robust, two-stage process.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Finishing A Aromatic Primary Amine (Diazo Component) C Diazonium Salt Solution (Ar-N₂⁺Cl⁻) A->C  0-5 °C B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C  In situ generation of HNO₂ E Pigment Slurry C->E  Controlled pH  & Temperature D 2-Methylacetoacetanilide (Coupling Component) D->E F Filtration & Washing E->F G Drying & Milling F->G H Final Pigment Powder G->H

Stage 1: Diazotization - Forging the Electrophile

The first critical step is the conversion of a primary aromatic amine (the "diazo component") into a highly reactive diazonium salt. [2-23, 2-25] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.

Causality : The reaction must be performed at low temperatures (0-5 °C). This is not merely a suggestion but a critical control point. Diazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas and leading to hazardous conditions and undesired side products. The cold temperature ensures the electrophile remains intact for the subsequent coupling step.

Stage 2: Azo Coupling - The Chromophore Genesis

The prepared diazonium salt solution is then introduced to a solution of the coupling component, 2-Methylacetoacetanilide. The electrophilic diazonium cation attacks the electron-rich active methylene carbon of the 2-Methylacetoacetanilide, forming the characteristic azo linkage (-N=N-). [2-9, 2-24] This newly formed, extended conjugated system is the chromophore responsible for the pigment's vibrant color.

Trustworthiness : The pH of the coupling reaction is paramount. The reaction is typically carried out in a slightly acidic to neutral medium. [2-24] If the pH is too low (highly acidic), the concentration of the free amine (in the case of amine coupling components) or the enolate form of the active methylene group is suppressed, slowing or stopping the reaction. If the pH is too high (alkaline), the diazonium salt can convert into an unreactive diazohydroxide or diazotate ion. [2-20] Precise pH control is therefore a self-validating system for ensuring high yield and purity.

Section 3: Application Protocol - Synthesis of C.I. Pigment Yellow 14

To illustrate these principles, we provide a detailed protocol for the synthesis of C.I. Pigment Yellow 14 (CAS: 5468-75-7) , a diarylide pigment where two molecules of 2-Methylacetoacetanilide are coupled to one molecule of a tetrazotized 3,3'-dichlorobenzidine derivative. [2-5, 2-8]

C.I. Pigment Yellow 14
Materials & Equipment
  • Diazo Component : 3,3'-Dichlorobenzidine dihydrochloride

  • Coupling Component : 2-Methylacetoacetanilide

  • Reagents : Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 35%), Sodium Acetate, Sodium Hydroxide (NaOH)

  • Equipment : Jacketed glass reactor with overhead stirrer, thermometer, pH meter, ice bath, filtration apparatus (Büchner funnel), drying oven.

Step-by-Step Methodology

Part A: Preparation of the Tetrazo Solution (Electrophile)

  • Acidic Slurry Formation : In the jacketed reactor, charge 500 mL of deionized water and 60 mL of 35% HCl. Cool the mixture to 0 °C using the circulating bath.

  • Amine Dispersion : While stirring vigorously, add 25.3 g (0.1 mol) of 3,3'-dichlorobenzidine. A fine, uniform slurry should form. Maintain the temperature between 0-5 °C.

  • Diazotization : Prepare a solution of 14.5 g (0.21 mol) of sodium nitrite in 50 mL of water. Add this nitrite solution dropwise to the amine slurry over 30-45 minutes. Causality Insight: A slow, subsurface addition is crucial to prevent localized high concentrations of nitrous acid, which can lead to decomposition.

  • Confirmation : After the addition is complete, stir for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue instantly). This confirms the complete conversion of the amine to the diazonium salt. Destroy any significant excess nitrous acid with a small amount of sulfamic acid to prevent unwanted side reactions.

Part B: Preparation of the Coupling Solution (Nucleophile)

  • Dissolution : In a separate large beaker, dissolve 39.0 g (0.204 mol) of 2-Methylacetoacetanilide and 10 g of NaOH in 600 mL of water. Gentle warming may be required.

  • Buffering : Add 35 g of sodium acetate to this solution and stir until dissolved. This will act as a buffer to control the pH during the coupling reaction.

  • Cooling : Cool the coupling solution to 10-15 °C.

Part C: The Coupling Reaction

  • Initiation : Slowly add the cold tetrazo solution from Part A to the stirred coupling solution from Part B over approximately 60-90 minutes.

  • pH and Temperature Control : Throughout the addition, carefully monitor the pH and temperature. Maintain the pH between 4.5 and 5.5 by adding a dilute NaOH solution as needed. The temperature should be kept below 20 °C. Self-Validating System: Maintaining this pH/temperature window is the single most important factor for achieving the correct particle size, crystal form, and color shade of the final pigment.

  • Completion : Once the addition is complete, continue stirring the resulting thick yellow slurry for 2 hours to ensure the reaction goes to completion.

Part D: Pigment Isolation and Finishing

  • Heating : Heat the pigment slurry to 90-95 °C and hold for 30 minutes. This step helps in particle maturation and improves filterability.

  • Filtration : Filter the hot slurry using a Büchner funnel.

  • Washing : Wash the filter cake thoroughly with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution). This removes residual salts that can impair the pigment's performance properties.

  • Drying : Dry the pigment cake in an oven at 80 °C until a constant weight is achieved.

  • Milling : The dried pigment is typically milled to achieve the desired particle size distribution for its intended application. A typical yield for this process is in the range of 95-98%.

Section 4: Performance & Characterization

The synthesized pigment must be characterized to ensure it meets the required specifications for its application. Pigment Yellow 14 is known for its bright, greenish-yellow shade and good overall properties, making it a workhorse in the ink and plastics industries. [2-1, 2-2]

Table 2: Typical Performance Characteristics of C.I. Pigment Yellow 14

PropertyRating ScaleTypical ValueReference(s)
Lightfastness (Full Shade) Blue Wool Scale (1-8)4-5[2-1, 2-5]
Lightfastness (Tint) Blue Wool Scale (1-8)3-4[2-4, 2-5]
Heat Stability °C180-200 °C[2-1, 2-2, 2-8, 2-11]
Water Resistance 1-5 Scale5[2-2, 2-5, 2-10]
Ethanol Resistance 1-5 Scale3-4[2-1, 2-4]
Xylene Resistance 1-5 Scale3-4[2-5]
Acid Resistance (5% HCl) 1-5 Scale5[2-2, 2-10, 2-15]
Alkali Resistance (5% NaOH) 1-5 Scale5[2-2, 2-10, 2-15]
Migration Resistance 1-5 Scale4[2-1]
Oil Absorption g/100g 35-45[2-1, 2-8, 2-10]

Scale Descriptions: Lightfastness (1=Poor, 8=Excellent); Resistance (1=Poor, 5=Excellent)

Analytical Characterization Techniques:

  • UV-Visible Spectroscopy : To determine the λ-max and confirm the coloristic properties.

  • FT-IR Spectroscopy : To confirm the presence of key functional groups (azo linkage, amide carbonyls, etc.) and verify the structure.

  • X-ray Diffraction (XRD) : To determine the crystalline phase of the pigment, which significantly impacts its opacity, tinting strength, and weatherfastness.

  • Particle Size Analysis : To ensure the pigment meets the specifications for its application (e.g., fine particles for inks, specific distributions for plastics).

Section 5: Safety and Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. All procedures must be conducted with appropriate engineering controls and personal protective equipment (PPE).

  • 2-Methylacetoacetanilide : Harmful if swallowed. [2-11] Causes skin and serious eye irritation. May cause an allergic skin reaction or respiratory irritation. [2-1]

    • Handling : Use in a well-ventilated area or with local exhaust ventilation. Avoid generating dust. Keep containers sealed when not in use. [2-1]

    • PPE : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. If dust is generated, a NIOSH-approved respirator is required. [2-8]

  • 3,3'-Dichlorobenzidine : This is a suspected human carcinogen. Extreme caution must be exercised. All handling should be done within a certified chemical fume hood.

  • Diazonium Salts : Potentially explosive when isolated and dry. Never isolate the diazonium salt . Always use it in a cold, aqueous solution immediately after preparation.

Conclusion

2-Methylacetoacetanilide is a versatile and indispensable intermediate for the synthesis of arylide and diarylide yellow organic pigments. Its value lies in the reactivity of its active methylene group, which readily undergoes azo coupling with a wide range of diazonium salts. By understanding the fundamental principles of diazotization and azo coupling, and by meticulously controlling critical process parameters such as temperature and pH, researchers can reliably synthesize high-performance pigments like C.I. Pigment Yellow 14. This guide provides the foundational knowledge and practical protocols to empower scientists to not only replicate these processes but to innovate and develop new colorants for the future.

References

  • Arylide yellow. (n.d.). In Grokipedia. Retrieved March 10, 2026. [2-1]
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  • Hunger, K., & Herbst, W. (2012). Pigments, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [2-8]
  • 2'-Methylacetoacetanilide CAS#: 93-68-5. (n.d.). ChemicalBook. Retrieved March 10, 2026. [2-2]
  • Pigment Yellow 14/Permanent Yellow 2GS. (n.d.). China Pigment Yellow 14 Manufacturers, Suppliers, Factory. Retrieved March 10, 2026. [2-5]
  • 2'-Methylacetoacetanilide | C11H13NO2 | CID 7154. (n.d.). PubChem. Retrieved March 10, 2026. [2-6]
  • 2'-Methylacetoacetanilide | 93-68-5. (n.d.). ChemicalBook. Retrieved March 10, 2026. [2-5]
  • SAFETY DATA SHEET. (2018, February 16). Thermo Fisher Scientific. [2-8]
  • Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026. [2-24]
  • 2'-Methylacetanilide. (n.d.). Apollo Scientific. Retrieved March 10, 2026. [2-1]
  • 2-Methylacetoacetanilide | 93-68-5. (n.d.). Sigma-Aldrich. Retrieved March 10, 2026. [2-11]
  • The Pivotal Role of 2'-Chloroacetanilide in the Synthesis of High-Performance Organic Pigments: A Technical Guide. (n.d.). Benchchem. Retrieved March 10, 2026. [2-23]
  • Azo coupling. (n.d.). Wikipedia. Retrieved March 10, 2026. [2-14]
  • Mechanism of Diazo Coupling Reactions. (n.d.). Scribd. Retrieved March 10, 2026. [2-20]
  • Application Notes and Protocols for the Use of 4-Azido-2-chloroaniline as an Intermediate in Azo Dye Synthesis. (n.d.). Benchchem. Retrieved March 10, 2026. [2-21]
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022, August 4). Journal of Chemical Reviews. [2-22]
  • The continuous flow synthesis of azos. (2024, January 26). PMC - NIH. [2-25]
  • Pigment Yellow 14. (n.d.). Wikipedia. Retrieved March 10, 2026. [2-8]
  • How to prepare Pigment Yellow 14?. (2020, October 23). Guidechem. Retrieved March 10, 2026. [2-12]
  • CN103773059A - Preparation method of C.I.14 pigment yellow 2GSRW. (n.d.).
  • PIGMENT YELLOW 14. (n.d.). Ataman Kimya. Retrieved March 10, 2026. [2-2]
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  • Pigment Yellow 14 - Technical Data Sheet. (n.d.). Colors (India). Retrieved March 10, 2026. [2-4]
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Sources

Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methylacetoacetanilide (AAOT)

Introduction & Scientific Rationale 2-Methylacetoacetanilide (AAOT, CAS No. 93-68-5), also known as acetoacet-o-toluidide, is a critical β -ketoamide intermediate used extensively in the synthesis of azo pigments (such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Methylacetoacetanilide (AAOT, CAS No. 93-68-5), also known as acetoacet-o-toluidide, is a critical β -ketoamide intermediate used extensively in the synthesis of azo pigments (such as Pigment Yellow 14 and Pigment Yellow 83) and agrochemicals[1]. In recent years, AAOT has garnered significant attention in toxicology and drug development due to its role as a degradation product and metabolic precursor. Under thermal stress, photolysis, or enzymatic metabolism (e.g., via cytochrome P450), AAOT and its parent pigments can degrade to release o-toluidine, a known human bladder carcinogen[2][3].

For researchers and analytical scientists, quantifying AAOT in complex matrices (such as pigment extracts, biological fluids, or laser-irradiated tissue models) requires a highly specific and sensitive analytical method. While Liquid Chromatography (LC) is often used for intact pigments, Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides superior resolving power and definitive structural elucidation for semi-volatile degradation products like AAOT[2].

Analytical Challenges & Causality: AAOT is a moderately polar, semi-volatile compound (M.W. 191.23 g/mol ) containing both an active secondary amine (-NH-) and a β -keto group. This structure makes it highly susceptible to enolization, hydrogen bonding with active silanol groups, and thermal degradation in the GC inlet. To achieve a self-validating and reproducible protocol, the method described herein utilizes an ultra-inert sample pathway, a 5% phenyl-arylene intermediate-polarity stationary phase, and optimized temperature programming to prevent peak tailing and ensure quantitative transfer of the intact molecule to the MS detector.

Experimental Methodologies & Protocols

The following protocol is designed as a self-validating system. It incorporates internal standardization and specific system suitability criteria to ensure the integrity of the GC-MS flow path before sample analysis.

Sample Preparation Workflow

To prevent matrix-induced signal suppression and protect the GC column from non-volatile pigment residues, a liquid-liquid extraction (LLE) followed by filtration is mandated.

  • Spiking & Internal Standard: Aliquot 1.0 mL of the liquid sample (or 1.0 g of homogenized tissue/pigment suspension) into a clean glass centrifuge tube. Spike with 10 µL of a 10 µg/mL internal standard solution (e.g., d9​ -o-toluidine or a stable isotope-labeled amide)[3].

  • Extraction: Add 2.0 mL of MS-grade Ethyl Acetate. Vortex vigorously for 2 minutes. The intermediate polarity of ethyl acetate efficiently partitions the β -ketoamide from aqueous/polar matrices.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Filtration: Carefully transfer the upper organic layer using a glass Pasteur pipette and pass it through a 0.22 µm PTFE syringe filter into an amber GC autosampler vial.

  • Derivatization (Optional but Recommended for Trace Analysis): While AAOT can be analyzed underivatized using ultra-inert columns, trace-level analysis (<10 ng/mL) benefits from derivatization (e.g., using HFBA to form heptafluorobutyric derivatives) to cap the active -NH- site, completely eliminating thermal breakdown[3].

Workflow A 1. Sample Aliquot & IS Spiking B 2. Liquid-Liquid Extraction (Ethyl Acetate) A->B C 3. Centrifugation (4000 rpm, 10 min) B->C D 4. PTFE Filtration (0.22 µm) C->D E 5. Optional Derivatization (e.g., HFBA) D->E F 6. GC-MS Analysis (EI, SIM Mode) E->F

Fig 1: Step-by-step sample preparation and GC-MS analytical workflow for AAOT.

GC-MS Instrumental Conditions

The selection of a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or HP-5MS) is critical. The 5% phenyl content provides the necessary π

π interactions to retain and resolve the aromatic ring of AAOT, while the highly cross-linked stationary phase ensures low column bleed at the 280°C maximum oven temperature, maximizing the signal-to-noise ratio in the mass spectrometer.

Table 1: Optimized Gas Chromatography Parameters

ParameterSetting / SpecificationScientific Rationale
Column 5% Phenyl-arylene (30 m × 0.25 mm, 0.25 µm)Balances retention of polar amides with thermal stability.
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/minOptimal linear velocity for MS vacuum systems.
Injection Mode Splitless (Purge valve ON at 1.0 min)Maximizes sensitivity for trace-level AAOT detection.
Inlet Temperature 250°CHigh enough to volatilize AAOT (M.P. 105°C), low enough to prevent thermal degradation.
Inlet Liner Ultra-Inert, Single Taper with Glass WoolGlass wool wipes the syringe needle; ultra-inert deactivation prevents -NH- adsorption.
Oven Program 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min)Rapid ramp through the solvent peak; high final temp bakes out heavy matrix components.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before the MS source.

Table 2: Mass Spectrometry (EI) Parameters

ParameterSetting / Specification
Ionization Source Electron Impact (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Solvent Delay 4.0 minutes
Acquisition Mode Synchronous SIM/Scan
AAOT SIM Ions ( m/z ) 107 (Quantifier), 191 (Qualifier), 106 (Qualifier)

Mass Spectral Fragmentation & Mechanistic Insights

Understanding the Electron Impact (EI) fragmentation of AAOT is essential for method validation and avoiding false positives. At 70 eV, the molecular ion ( M+ ) of AAOT is observed at m/z 191[1]. However, the base peak is typically m/z 107.

Causality of Fragmentation: The amide bond in AAOT is highly susceptible to electron-impact induced cleavage. The cleavage of the N-C(=O) bond, accompanied by hydrogen transfer, yields the o-toluidine radical cation at m/z 107. Subsequent loss of a hydrogen atom generates the stable o-tolyl cation at m/z 106[1]. Monitoring the ratio between m/z 107 and m/z 191 is a strict requirement for the positive identification of AAOT in unknown samples.

Fragmentation A AAOT Molecular Ion (m/z 191) B o-Toluidine Radical Cation (m/z 107) A->B Amide Cleavage + H transfer D Acetoacetyl Cation (m/z 85) A->D Amide Cleavage C o-Tolyl Cation (m/z 106) B->C - H atom

Fig 2: Primary Electron Ionization (EI) mass spectral fragmentation pathways of AAOT.

System Suitability and Quality Control (Trustworthiness)

To ensure the protocol is a self-validating system, the following System Suitability Test (SST) criteria must be met prior to running analytical batches:

  • Peak Asymmetry (Tailing Factor): The tailing factor for the AAOT peak at 10 µg/mL must be ≤1.5 . A tailing factor >1.5 indicates active sites in the inlet liner or column head, necessitating liner replacement or column trimming.

  • Signal-to-Noise (S/N): The S/N ratio for the m/z 107 ion at the Lower Limit of Quantitation (LLOQ, e.g., 50 ng/mL) must be ≥10:1 .

  • Ion Ratio Stability: The relative abundance of the qualifier ion ( m/z 191) to the quantifier ion ( m/z 107) must remain within ±20% of the ratio established by the calibration standard.

By strictly adhering to these GC-MS conditions and QC checks, researchers can achieve robust, highly reproducible quantification of 2-Methylacetoacetanilide, facilitating accurate toxicological assessments and pigment degradation studies.

References

  • National Center for Biotechnology Information. "2'-Methylacetoacetanilide | C11H13NO2 | CID 7154 - PubChem". PubChem. URL:[Link]

  • Hauri, U., et al. "Current knowledge of the degradation products of tattoo pigments by sunlight, laser irradiation and metabolism". Tatt2Away. URL:[Link]

  • Böhm, F., et al. "Determination of 4-ABP and o-toluidine-releasing DNA adducts in epithelial and submucosal bladder tissues... by gas chromatography/mass spectrometry". ResearchGate / Archives of Toxicology. URL:[Link]

Sources

Method

Application Note: Monitoring 2-Methylacetoacetanilide Reactions with Thin-Layer Chromatography

Introduction: The Need for Real-Time Reaction Analysis In synthetic organic chemistry, the ability to monitor the progress of a reaction is crucial for optimizing yields, minimizing byproduct formation, and determining t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Real-Time Reaction Analysis

In synthetic organic chemistry, the ability to monitor the progress of a reaction is crucial for optimizing yields, minimizing byproduct formation, and determining the appropriate time for workup. 2'-Methylacetoacetanilide (also known as N-(2-methylphenyl)-3-oxobutanamide) is a key intermediate in the manufacturing of various organic pigments and agrochemicals.[1] It serves as a versatile building block in carbon-carbon bond-forming reactions, largely due to its active methylene group.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique perfectly suited for monitoring the consumption of starting materials and the formation of products in real-time.[2][3][4] Its simplicity allows chemists to make informed decisions at the bench without the need for complex instrumentation.[4][5] This application note provides a detailed protocol for using TLC to monitor a classic reaction involving 2'-Methylacetoacetanilide: the Knoevenagel condensation.

Reaction Context: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis that involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group, catalyzed by a weak base. 2'-Methylacetoacetanilide, with its methylene protons flanked by two electron-withdrawing groups (a keto group and an amide group), is an ideal substrate for this transformation.

The reaction with an aromatic aldehyde, such as benzaldehyde, proceeds via nucleophilic addition followed by dehydration to yield a highly conjugated α,β-unsaturated product.

Mechanism Overview:

  • Enolate Formation: A weak base (e.g., piperidine, ammonium acetate) deprotonates the active methylene group of 2'-Methylacetoacetanilide to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol-type intermediate readily eliminates a molecule of water to form the stable, conjugated final product.

The significant change in the electronic and structural nature of the molecule—from a polar β-dicarbonyl compound to a larger, more conjugated, and less polar enone system—is the key to successful TLC monitoring.

Figure 2: Workflow for TLC monitoring of a chemical reaction.

Data Interpretation and Troubleshooting

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a spot on the TLC plate. [4]It is characteristic for a given compound in a specific eluent system.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

CompoundExpected PolarityExpected Rf (4:1 Hexane:EtOAc)
2'-MethylacetoacetanilideHigh~ 0.25
BenzaldehydeMedium~ 0.50
Knoevenagel ProductLow~ 0.65
Table 1: Representative Rf values for a Knoevenagel condensation.

Causality Note: The Knoevenagel product is significantly less polar than the 2'-Methylacetoacetanilide starting material. This is because the highly polar, acidic active methylene group is consumed, and a larger, more non-polar conjugated system is formed. This large difference in polarity and Rf value makes the reaction ideal for TLC monitoring.

Troubleshooting Common TLC Issues
ProblemPossible Cause(s)Solution(s)
Streaking Spots Sample is too concentrated; sample is insoluble in the eluent.Dilute the sample before spotting; add a small amount of a more polar solvent (e.g., dichloromethane) to the eluent.
Rf Values Too High Eluent is too polar.Decrease the polarity of the eluent (e.g., change from 4:1 to 9:1 Hexane:EtOAc).
Rf Values Too Low Eluent is not polar enough.Increase the polarity of the eluent (e.g., change from 4:1 to 2:1 Hexane:EtOAc).
No Spots Visible Compound is not UV-active; sample is too dilute.Use a chemical stain (e.g., KMnO₄); concentrate the sample or spot multiple times in the same location (drying in between).
Spots are Merged Spots on the baseline were too close together; eluent polarity is not optimal for separation.Leave more space between lanes when spotting; perform eluent optimization trials with different solvent ratios.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving 2'-Methylacetoacetanilide. Its ability to quickly resolve starting materials from products based on polarity differences provides chemists with immediate, actionable data. By following the detailed protocol and understanding the principles of interpretation outlined in this note, researchers can effectively track the progress of Knoevenagel condensations and other similar syntheses, leading to improved reaction outcomes and more efficient workflows in drug development and materials science.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Labster. TLC Visualization Methods - Theory pages. [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • BGD Group. TLC System. [Link]

  • PharmaTutor. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Wikipedia. Thin-layer chromatography. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • UKEssays. (2015, January 1). Using Thin Layer Chromatography To Monitor Reactions Environmental Sciences Essay. [Link]

  • PubChem. 2'-Methylacetoacetanilide. [Link]

  • Carl ROTH. Solvents for TLC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 2-Methylacetoacetanilide and solutions

Welcome to the Technical Support Center for 2-Methylacetoacetanilide (AAOT) , CAS 93-68-5. AAOT is a critical industrial intermediate primarily utilized in the synthesis of high-performance organic pigments (such as Pigm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methylacetoacetanilide (AAOT) , CAS 93-68-5. AAOT is a critical industrial intermediate primarily utilized in the synthesis of high-performance organic pigments (such as Pigment Yellow 14) and various agrochemicals 1[1]. Because it is synthesized via the amidation of o-toluidine with diketene or ethyl acetoacetate 2[2], crude AAOT often contains unreacted precursors and tautomeric byproducts that severely disrupt downstream applications.

This guide provides researchers and drug development professionals with field-proven methodologies, root-cause analyses, and self-validating protocols to achieve >99.5% purity.

Diagnostic Matrix: Impurity Profiling

Before initiating purification, it is critical to quantify the impurity load. The table below outlines the most common contaminants found in crude AAOT, their detection methods, and the mechanistic reasons for their retention.

Impurity / ParameterTypical Crude Conc.Target LimitAnalytical DetectionCausality of Retention in Crude Product
o-Toluidine 1.0% - 5.0%< 0.1%HPLC-UV (254 nm)Unreacted basic amine forms intermolecular hydrogen bonds with the enol-tautomer of AAOT.
Diketene Oligomers 0.5% - 2.0%< 0.5%GC-FID / GC-MSSide-reactions of diketene; co-precipitates due to similar hydrophobic profiles.
Color Bodies (Azo) Trace (ppm)< 10 APHAUV-Vis SpectroscopyAir oxidation of residual o-toluidine forms highly conjugated, intensely colored quinone-imines.
Residual Moisture 5.0% - 10.0%< 0.5%Karl Fischer TitrationTrapped within crystal lattice defects caused by rapid crash-cooling during isolation.

Core Troubleshooting Guides

Q: Why does my AAOT product exhibit "oiling out" (liquid-liquid phase separation) instead of crystallizing? A: "Oiling out" occurs when the concentration of the solute exceeds its solubility at a temperature above its melting point in the chosen solvent system. While pure AAOT has a melting point of 104–106°C 3[3], high impurity loads significantly depress this melting point. Solution: Adjust your solvent ratio (e.g., increase the acetic acid-to-water ratio) to ensure the saturation curve crosses the solubility curve below the depressed melting point. Implement crystal seeding at 60°C to bypass the metastable oiling zone.

Q: How do I eliminate the persistent yellow/brown discoloration in my final powder? A: Discoloration is almost exclusively caused by trace amounts of unreacted o-toluidine oxidizing into highly conjugated species 1[1]. Even parts-per-million (ppm) levels will visibly discolor the white AAOT powder. Solution: Implement a dilute acid wash prior to crystallization. The acid protonates the amine, shifting its partition coefficient entirely into the aqueous phase and preventing it from co-crystallizing with the neutral AAOT 4[4].

Q: My assay shows fluctuating purity levels and varying IR spectra between batches. What is the cause? A: AAOT undergoes dynamic keto-enol tautomerism in solution 5[5]. The polarity of your crystallization solvent dictates which tautomer dominates during nucleation. If your solvent composition fluctuates, the crystal lattice incorporates varying ratios of the enol form, which alters the IR fingerprint (specifically the C=O and O-H stretch regions) and traps different amounts of solvent. Solution: Standardize the solvent composition. Using a highly polar solvent system (like aqueous acetic acid) strongly favors the keto form, ensuring a uniform, tightly packed crystalline polymorph.

Visualizing the Purification Logic

Workflow Crude Crude AAOT (Contains o-Toluidine) AcidWash Acetic Acid / Water Wash (Protonation) Crude->AcidWash Add Solvent Aqueous Aqueous Waste (o-Toluidine Acetate) AcidWash->Aqueous Phase Separation Organic Organic Phase (AAOT Solution) AcidWash->Organic Phase Separation Cryst Controlled Cooling (Crystallization) Organic->Cryst Cool to 5°C Pure Pure AAOT Crystals (>99.5% Purity) Cryst->Pure Filtration

Workflow for AAOT purification isolating impurities via acid wash and crystallization.

Tautomerism Solution AAOT in Solution (Dynamic Equilibrium) Keto Keto Tautomer (Favored in Polar Media) Solution->Keto Enol Enol Tautomer (H-Bonding Active) Solution->Enol PureLattice Ordered Crystal Lattice (High Purity AAOT) Keto->PureLattice Controlled Anti-solvent addition Impurity Amine Impurities (o-Toluidine) Enol->Impurity Intermolecular H-Bonds Defect Crystal Lattice Defect (Co-crystallization) Impurity->Defect Trapped during nucleation

Impact of solvent polarity on AAOT tautomerism and impurity co-crystallization.

Validated Experimental Protocol: Acid-Wash & Anti-Solvent Crystallization

This protocol utilizes a self-validating feedback loop to ensure the removal of basic amines and the prevention of thermal degradation.

Step 1: Dissolution & Protonation Suspend 100 g of crude 2-Methylacetoacetanilide in 300 mL of 30% aqueous acetic acid 4[4]. Causality: Acetic acid acts as a dual-purpose reagent. It dissolves the AAOT at elevated temperatures while simultaneously protonating the basic o-toluidine impurity, converting it into a highly water-soluble o-toluidinium acetate salt.

Step 2: Clarification & Color Body Removal Heat the mixture to 70°C until complete dissolution is achieved. If the solution is dark, add 2 g of activated carbon, stir for 15 minutes, and perform a hot filtration. Causality: Activated carbon adsorbs high-molecular-weight, highly conjugated oxidation products that cannot be removed by simple crystallization.

Step 3: Controlled Nucleation Cool the filtrate slowly (approx. 0.5°C/min) to 55°C. Hold at 55°C for 30 minutes to allow seed crystals to mature. Causality: Rapid cooling leads to "oiling out" or the formation of amorphous solids that trap impurities. A slow cooling ramp ensures the thermodynamic keto-form of AAOT packs neatly into the crystal lattice without defects 5[5].

Step 4: Anti-Solvent Addition Slowly add 100 mL of cold deionized water (anti-solvent) while cooling the mixture to 5°C. Causality: Water drastically reduces the solubility of AAOT, driving the yield up to >90%, while the protonated o-toluidine remains completely dissolved in the aqueous phase 4[4].

Step 5: Filtration & Self-Validation Filter the crystalline slurry under vacuum. Wash the filter cake twice with 50 mL of cold water to displace the mother liquor. Self-Validation Check: Test the pH of the final wash filtrate. It must be neutral (pH ~6-7). An acidic pH indicates that residual mother liquor (containing the impurities) is still trapped in the cake.

Step 6: Drying Dry the product in a vacuum oven at 50°C until the moisture content is <0.5%. Self-Validation Check: Confirm moisture via Karl Fischer titration. Do not exceed 60°C to prevent thermal degradation or cleavage of the amide bond.

Frequently Asked Questions (FAQs)

Q: What is the maximum safe drying temperature for AAOT? A: 50–55°C under vacuum. Exceeding 60°C can lead to thermal degradation, specifically the cleavage of the amide bond or decarboxylation.

Q: Is AAOT toxic to handle during purification? A: Yes. AAOT is harmful by inhalation, in contact with skin, and if swallowed 3[3]. It must be handled in a fume hood with proper PPE (nitrile gloves, goggles, lab coat).

Q: Can I use ethanol instead of acetic acid for crystallization? A: Yes, ethanol/water mixtures are viable. However, ethanol does not actively protonate o-toluidine. If your crude material has a high amine load, an acid wash is strictly required before an ethanol recrystallization.

References

  • OECD SIDS. "o-ACETOACETOTOLUIDIDE CAS N°: 93-68-5". UNEP Publications.
  • Google Patents. "METHOD FOR PRODUCING ACETOACETYLARYLAMIDES" (DE2519036A1).
  • ChemBK. "Acetoacet-o-toluidide - Physico-chemical Properties".
  • ResearchGate. "Experimental and Theoretical Investigation of the Structure of Acetoacetanilide".
  • Ashford's Dictionary of Industrial Chemicals. "Acetoacet-o-toluidide".

Sources

Optimization

Technical Support Center: 2-Methylacetoacetanilide (AAOT) Synthesis &amp; Applications

Welcome to the Technical Support Center for 2-Methylacetoacetanilide (CAS: 93-68-5), commonly referred to as AAOT or o-Acetoacetotoluidide. As a critical building block, AAOT is extensively utilized in the synthesis of h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methylacetoacetanilide (CAS: 93-68-5), commonly referred to as AAOT or o-Acetoacetotoluidide. As a critical building block, AAOT is extensively utilized in the synthesis of high-performance azo pigments (such as Pigment Yellow 14), agricultural chemicals, and active pharmaceutical ingredients (APIs)[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the mechanistic causality behind reaction failures, providing researchers and process chemists with self-validating protocols and field-proven troubleshooting strategies.

Section 1: Synthesis of 2-Methylacetoacetanilide (AAOT)

The primary industrial and laboratory route for AAOT synthesis involves the amidation of o-toluidine with diketene[2][3]. While the reaction is straightforward on paper, the thermal instability of the reagents frequently leads to process deviations.

Q1: Why is my AAOT synthesis yielding high levels of polymerized impurities and low product recovery?

Root Cause & Causality: The reaction between o-toluidine and diketene is highly exothermic. Diketene is notoriously thermally unstable; if the localized or bulk reaction temperature exceeds 15 °C, diketene undergoes rapid self-condensation and polymerization (forming dehydroacetic acid and other oligomers)[3]. This side reaction outcompetes the desired amidation, consuming the diketene before it can react with the o-toluidine. Solution: Strict cryogenic or chilled control (10–15 °C) must be maintained[3]. Do not add diketene to a bulk solution of o-toluidine. Instead, utilize a simultaneous dropwise addition of both reagents into a chilled aqueous reservoir to maintain a low steady-state concentration of unreacted diketene.

Q2: I am observing incomplete conversion of o-toluidine despite using stoichiometric amounts of diketene. How can I drive the reaction to completion?

Root Cause & Causality: Incomplete conversion is typically a symptom of biphasic mass transfer limitations. The reaction is often performed in an aqueous suspension[3]. Because o-toluidine is hydrophobic, poor interfacial mixing prevents it from efficiently colliding with the diketene dissolved/dispersed in the aqueous phase. Solution: Increase the mechanical shear (impeller speed) to reduce droplet size in the emulsion. Alternatively, ensure a slight molar excess of diketene (1.02–1.05 eq) is used to compensate for trace hydrolysis that occurs in the aqueous medium.

Protocol 1: Self-Validating Synthesis of AAOT

This protocol utilizes simultaneous addition to inherently prevent thermal runaway and reagent degradation[3].

  • Preparation: Charge a 4-neck round-bottom flask with 400 mL of distilled water. Equip the flask with a high-shear mechanical stirrer, an internal thermocouple, and two 50 mL addition burettes[3].

  • Cooling: Chill the water reservoir to strictly 10–15 °C using an ice-water bath[3].

  • Simultaneous Addition: Load 32.1 g of o-toluidine into Burette A and 26.5 g of diketene into Burette B[3]. Begin simultaneous dropwise addition over 1.5 hours, matching the flow rates.

    • Self-Validation Check: Monitor the internal temperature continuously. If the temperature spikes above 15 °C, the addition rate is too fast; pause immediately. The AAOT product should begin precipitating as a white/off-white solid within 10 minutes of starting the addition[3].

  • Maturation: Once addition is complete, maintain stirring at 10–15 °C for 1 additional hour to ensure complete conversion[3].

  • Isolation: Filter the crystalline precipitate, wash thoroughly with cold distilled water to remove any unreacted o-toluidine, and dry under vacuum.

    • Self-Validation Check: Verify the melting point of the dried powder; pure AAOT melts at 104–106 °C[3].

AAOT_Synthesis Start o-Toluidine + Water (Cool to 10-15 °C) Diketene Diketene Addition (Dropwise, Controlled) Start->Diketene TempCheck Temperature > 15 °C? Diketene->TempCheck Polymerization Diketene Polymerization (Yield Loss) TempCheck->Polymerization Yes Reaction Amidation Reaction (1 Hour Stirring) TempCheck->Reaction No Product 2-Methylacetoacetanilide (Precipitation) Reaction->Product

Workflow for AAOT synthesis highlighting temperature-dependent failure modes.

Section 2: Downstream Azo-Coupling Reactions

AAOT is widely used as a coupling component to manufacture vibrant, stable azo pigments (e.g., Pigment Yellow 14)[1][2]. Failures here are rarely due to the AAOT itself, but rather the physicochemical environment of the coupling bath.

Q3: When using AAOT as a coupling component, why is the final pigment off-color (dull or reddish) with poor yield?

Root Cause & Causality: AAOT undergoes electrophilic aromatic substitution (azo coupling) at the active methylene group located between its two carbonyls. This mechanism is entirely dependent on the formation of the AAOT enolate, which is dictated by pH. If the pH drops below 4.0, the enolate concentration plummets, stalling the reaction. Conversely, if the pH exceeds 5.5, the diazonium salt (e.g., derived from 3,3'-dichlorobenzidine) becomes unstable and undergoes side reactions, such as forming diazo tars or coupling at unintended sites, resulting in dull, off-color impurities[1]. Solution: The coupling bath must be strictly buffered between pH 4.0 and 5.0 using a robust sodium acetate/acetic acid buffer system.

Q4: The reaction mixture becomes excessively viscous during coupling, leading to poor particle size distribution. How can I resolve this?

Root Cause & Causality: As the azo pigment forms, it precipitates instantly. Inadequate agitation in a thickening slurry leads to localized concentration gradients of the diazonium salt. This causes irregular crystal growth, agglomeration, and entrapment of unreacted starting materials inside the pigment particles. Solution: Increase the impeller speed and introduce a non-ionic surfactant prior to coupling to stabilize the pigment dispersion as it nucleates.

Protocol 2: Standardized Azo Coupling with AAOT
  • Dissolution: Dissolve the required mass of AAOT in a dilute aqueous sodium hydroxide solution to fully form the soluble enolate.

  • Reprecipitation: Slowly add dilute acetic acid under high-shear mixing to reprecipitate the AAOT as a fine, highly reactive suspension. Buffer this suspension to pH 4.5 using sodium acetate.

  • Coupling: Chill the suspension to 0–5 °C. Slowly add the pre-chilled diazonium salt solution dropwise beneath the surface of the AAOT suspension.

    • Self-Validation Check: Spot the reaction mixture on filter paper treated with an alkaline H-acid indicator. The absence of a colored rim indicates the complete, instantaneous consumption of the diazonium salt.

  • Maturation: Once coupling is complete, heat the slurry to 80–90 °C for 30 minutes to mature the pigment crystals, ensuring optimal lightfastness and opacity, then filter and wash[1].

Azo_Coupling Issue Poor Pigment Yield Or Off-Color CheckPH Check Coupling pH (Target: 4.0 - 5.5) Issue->CheckPH PHLow pH < 4.0 Incomplete Coupling CheckPH->PHLow Low PHHigh pH > 5.5 Side Reactions CheckPH->PHHigh High Temp Check Temperature (Target: 0-5 °C) CheckPH->Temp Optimal Optimize Buffer with NaOAc Maintain Cooling PHLow->Optimize PHHigh->Optimize TempHigh Temp > 5 °C Diazo Decomposition Temp->TempHigh High Temp->Optimize Optimal TempHigh->Optimize

Troubleshooting logic tree for azo coupling reactions using AAOT.

Quantitative Troubleshooting Matrix

Use the following table to quickly cross-reference quantitative metrics with observed failure modes during AAOT handling and application.

Troubleshooting ParameterTarget MetricFailure ModeRoot CauseCorrective Action
Synthesis Temperature 10–15 °CHigh impurities, low yieldDiketene polymerizationEnhance cooling capacity; slow the addition rate.
Synthesis Addition Time 1.5 HoursThermal runawayExothermic accumulationUse simultaneous dropwise addition of reagents.
AAOT Melting Point 104–106 °CSticky product, poor downstream yieldUnreacted o-toluidineWash precipitate thoroughly with cold distilled water.
Coupling pH 4.0–5.0Off-color / dull pigmentDiazo side reactionsBuffer strictly with Sodium Acetate/Acetic Acid.
Coupling Temperature 0–5 °CGas evolution, tar formationDiazonium decompositionAdd ice directly to the reaction mixture.

References

  • O-Acetoacetotoluidide - Physico-chemical Properties and Synthesis. ChemBK.[Link]

  • SIDS Initial Assessment Profile: o-Acetoacetotoluidide (CAS 93-68-5). OECD. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 2-Methylacetoacetanilide synthesis

Welcome to the Application Scientist Support Hub. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the synthesis of 2-Methylacetoacetanilide (CAS 93-68-5), a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the synthesis of 2-Methylacetoacetanilide (CAS 93-68-5), a critical intermediate in the production of azo pigments (such as Pigment Yellow 14) and active pharmaceutical ingredients[1].

Mechanistic Pathways & Experimental Workflows

The synthesis of AAOT relies on the acetoacetylation of o-toluidine. Depending on the scale, safety constraints, and available infrastructure, this is achieved via two primary pathways: the highly reactive Diketene Route [2] or the thermodynamically driven Ethyl Acetoacetate (EAA) Transamidation Route [3].

Pathway A: The Diketene Route (Amidation)

Diketene is a highly reactive, high-energy building block[4]. Its ring-opening amidation with o-toluidine is rapid and highly exothermic. The primary mechanistic challenge is thermal management to prevent diketene from dimerizing into dehydroacetic acid[5].

DiketeneWorkflow Start Charge Reactor: Water + o-Toluidine Cool Cooling Phase (10-15 °C) Start->Cool Add Diketene Addition (Dropwise, Exothermic) Cool->Add React Amidation Reaction (Stir 1h at 10-15 °C) Add->React Maintain Temp < 15 °C Isolate Filtration & Washing (Remove Impurities) React->Isolate Product Precipitates End Pure 2-Methylacetoacetanilide (Yield >90%) Isolate->End

Workflow for the diketene-based synthesis of 2-Methylacetoacetanilide.

Pathway B: The Ethyl Acetoacetate Route (Transamidation)

For laboratories without safe diketene handling capabilities, EAA serves as a safer alternative. This reaction is a nucleophilic acyl substitution. Because transamidation is an equilibrium process, Le Chatelier's principle must be applied by actively distilling off the ethanol byproduct to drive the reaction to completion[6].

EAAMechanism Reactants o-Toluidine + Ethyl Acetoacetate Heat Thermal Activation (130-160 °C) Reactants->Heat Attack Nucleophilic Attack on Ester Carbonyl Heat->Attack Eliminate Ethanol Elimination (Distillation) Attack->Eliminate Drives Equilibrium Forward Product 2-Methylacetoacetanilide (Transamidation Complete) Eliminate->Product

Transamidation mechanism and equilibrium shift via ethanol distillation.

Self-Validating Experimental Protocols

Protocol A: Diketene Addition Method

Causality Note: Water is used as the solvent medium because it acts as a massive heat sink, absorbing the violent exotherm of the ring-opening reaction. The product is insoluble in water, allowing for immediate precipitation which shifts the reaction forward[2].

  • Preparation: Charge a four-necked round-bottomed flask with 400 mL of distilled water. Start mechanical stirring.

  • Amine Addition: Add 32.1 g of o-toluidine to the flask.

  • Thermal Control: Cool the suspension to 10–15 °C using an ice-water bath.

  • Diketene Dosing: Using a burette, add 26.5 g of diketene dropwise over 1.5 hours[2].

    • Validation Check: Monitor the internal temperature continuously. It must not exceed 15 °C. If it does, pause the addition. The system is self-indicating: the product will visibly begin to precipitate approximately 10 minutes into the addition[2].

  • Maturation: Once addition is complete, continue stirring at 10–15 °C for 1 hour to ensure complete consumption of the amine.

  • Isolation: Isolate the white fine-grained product via suction filtration. Wash thoroughly with cold distilled water to remove any unreacted water-soluble impurities.

  • Drying: Dry under vacuum at 50 °C. Expected yield: 90.5%–94.2%[2].

Protocol B: Ethyl Acetoacetate (EAA) Method

Causality Note: Without the removal of ethanol, the tetrahedral intermediate will collapse back into the starting materials. High temperatures are strictly required to overcome the activation energy barrier of the ester-to-amide conversion[6].

  • Preparation: In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine 1.0 molar equivalent of o-toluidine and 1.1 molar equivalents of ethyl acetoacetate. (Optional: Add xylene as a high-boiling solvent).

  • Heating: Heat the mixture gradually to 130–160 °C under a nitrogen atmosphere.

  • Equilibrium Shifting: Maintain the temperature. Ethanol will begin to vaporize, condense, and collect in the Dean-Stark trap.

    • Validation Check: The reaction is deemed complete when the theoretical volume of ethanol has been collected in the trap and distillation ceases. This physical collection serves as a direct, real-time metric of reaction progress.

  • Cooling & Crystallization: Cool the reaction mixture slowly to room temperature to induce crystallization. If xylene was used, cool in an ice bath to maximize precipitation.

  • Isolation: Filter the crystals and wash with a small amount of cold ethanol or petroleum ether.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both synthetic routes, allowing researchers to select the optimal method based on their laboratory's capabilities.

ParameterDiketene RouteEthyl Acetoacetate Route
Primary Reagents o-Toluidine, Diketeneo-Toluidine, Ethyl Acetoacetate
Solvent System Water or Aqueous Acetic AcidNeat or Xylene (High-boiling)
Optimal Temperature 10–15 °C (Cooling required)130–160 °C (Heating required)
Reaction Time 2.5 hours (1.5h addition + 1h stir)4–8 hours
Primary Byproduct None (100% atom economy ideally)Ethanol
Expected Yield 90.5% – 94.2%75% – 85%
Key Technical Challenge Exotherm management; Diketene toxicityEquilibrium shifting; High energy input

Troubleshooting Guides & FAQs

Q: Why is my yield exceptionally low when using the diketene route? A: Low yields in the diketene route are almost universally caused by poor temperature control. Diketene is highly reactive. If the internal temperature exceeds 15–20 °C during the dropwise addition, diketene will undergo catalytic dimerization to form dehydroacetic acid (DHS)[5], or it will hydrolyze. Solution: Strictly maintain the temperature between 10–15 °C using an efficient cooling bath and adjust the diketene dropping rate accordingly[2].

Q: My AAOT product has a yellowish tint instead of being a white crystalline powder. What causes this coloration? A: Coloration typically arises from the oxidation of unreacted o-toluidine. Aromatic amines are highly susceptible to oxidation when exposed to air and light, forming colored azo or quinoid impurities. Solution: Conduct the synthesis under an inert atmosphere (nitrogen or argon). Ensure complete consumption of the amine by using a slight stoichiometric excess of the acylating agent. Finally, washing the crude product with a dilute acidic solution (e.g., 1% HCl) can help solubilize and remove trace unreacted o-toluidine.

Q: How can I confirm that the transamidation reaction (EAA route) has reached completion? A: The EAA protocol is a self-validating system if set up correctly. Because the reaction produces exactly one mole of ethanol per mole of product formed, you can monitor the volume of ethanol collected in the Dean-Stark trap. Once the collected volume matches the theoretical yield of ethanol, the reaction is complete. Alternatively, TLC (Thin Layer Chromatography) can be used to monitor the disappearance of the o-toluidine spot.

Q: Can I use a catalyst to speed up the Ethyl Acetoacetate route? A: Yes. While the reaction can be run neat at high temperatures, the addition of a catalytic amount of a weak base (like sodium acetate) or an acid catalyst (like p-toluenesulfonic acid) can accelerate the formation of the tetrahedral intermediate. However, thermal removal of ethanol remains the primary thermodynamic driver for completion.

References

  • Acetoacet-O-Toluidide (AAOT) price index - businessanalytiq Source: Business Analytiq URL:[Link]

  • O-Acetoacetotoluidide - ChemBK Source: ChemBK Chemical Database URL:[Link]

  • Acetoacetic acid, ethyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Ethyl Acetoacetate: Synthesis & Applications Source: Chemistry for Everyone (WordPress) URL:[Link]

  • Product Brochure: Chemical Substances (Diketene Derivatives) Source: Lonza / Scribd URL:[Link]

  • METHOD FOR PRODUCING ACETOACETYLARYLAMIDES (DE2519036A1)

Sources

Optimization

How to remove impurities from 2-Methylacetoacetanilide

Technical Support Center: Troubleshooting & Purification of 2-Methylacetoacetanilide (AAOT) Welcome to the technical support and troubleshooting center for 2-Methylacetoacetanilide (CAS: 93-68-5), commonly known as Aceto...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 2-Methylacetoacetanilide (AAOT)

Welcome to the technical support and troubleshooting center for 2-Methylacetoacetanilide (CAS: 93-68-5), commonly known as Acetoacet-o-toluidide (AAOT). As a critical intermediate in the synthesis of organic pigments (such as Pigment Yellow 14) and transition metal complexes, the purity of your AAOT directly dictates the success of your downstream applications.

Residual impurities—particularly the carcinogenic starting material o-toluidine—pose severe health concerns and regulatory compliance issues . This guide provides field-proven, self-validating methodologies to isolate chemically and physically pure AAOT.

Section 1: Diagnostic Impurity Profiling

Before initiating purification, it is critical to identify the nature of the contamination. Use the following diagnostic matrix to profile your crude AAOT batch:

ImpuritySource / CausePhysical ManifestationDetection MethodTarget Threshold
o-Toluidine Unreacted starting amineOily residue, distinct amine odorGC-MS, TLC< 500 ppm
Diketene Oligomers Over-reaction, thermal stressSticky, gummy solidsHPLC, NMR< 0.1%
Oxidation Products Air exposure during synthesisYellow/brown discolorationUV-Vis SpectroscopyVisually clear
Moisture / Solvent Incomplete dryingClumping, MP depressionKarl Fischer Titration< 0.5%

Section 2: Core Troubleshooting & Purification Workflows

Q1: My crude AAOT contains unacceptable levels of unreacted o-toluidine. How do I selectively remove this aromatic amine?

The Causality: AAOT contains an active methylene group flanked by two carbonyls (an amide and a ketone), making it weakly acidic (pKa ~10). It readily deprotonates in dilute alkali to form a highly water-soluble sodium enolate. Conversely, o-toluidine is a basic aromatic amine that remains completely insoluble in aqueous alkali. We exploit this drastic polarity shift using an acid-base liquid-liquid extraction.

Step-by-Step Protocol (Acid-Base Extraction):

  • Dissolution: Suspend the crude AAOT in 5% aqueous NaOH (approx. 10 mL per gram of crude). Stir vigorously at room temperature until the solid dissolves.

  • Extraction: Transfer the solution to a separatory funnel. Extract twice with an equal volume of Dichloromethane (DCM). The unreacted o-toluidine will partition into the organic (bottom) layer.

  • Separation: Drain and discard the organic layer into a designated hazardous waste container. Retain the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0–5 °C using an ice bath. Slowly add 1M HCl dropwise under vigorous magnetic stirring until the pH reaches 3–4. The pure AAOT will immediately precipitate out of the solution.

  • Isolation: Filter the white precipitate through a Büchner funnel, wash thoroughly with ice-cold distilled water, and dry under vacuum.

Self-Validation Check: Take a 100 mg sample of your purified, dried solid and dissolve it in 2 mL of 5% NaOH. The solution must be perfectly clear and colorless . Any turbidity or cloudiness indicates that neutral or basic organic impurities (like o-toluidine) are still present.

Q2: The synthesized AAOT has a yellowish tint instead of being a colorless, white crystalline powder. How can I decolorize it?

The Causality: Yellowing is typically caused by trace oxidation products of the aromatic amine or conjugated diketene polymerization byproducts. Activated carbon has a high affinity for these conjugated, high-molecular-weight colored impurities. During hot filtration, the highly polar AAOT remains dissolved in the alcoholic solvent while the impurities are trapped in the carbon matrix.

Step-by-Step Protocol (Ethanol Recrystallization with Carbon Treatment):

  • Suspension: Suspend the crude AAOT in a minimum volume of boiling absolute ethanol (approx. 3–4 mL per gram) .

  • Decolorization: Once the solid is fully dissolved, carefully add 1–2% (w/w) activated carbon.

  • Reflux: Gently reflux the mixture for 15 minutes to allow the carbon to adsorb the impurities.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed pad of Celite to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote large crystal growth, then transfer to a 4 °C refrigerator for 2 hours to maximize yield.

  • Isolation: Filter the pure crystals, wash with a minimal amount of ice-cold ethanol, and vacuum dry.

Self-Validation Check: Conduct a melting point analysis. The purified crystals must exhibit a sharp melting point of 104–106 °C . A melting point depression of >2 °C indicates residual solvent or diketene oligomers trapped in the crystal lattice.

Section 3: Purification Logic & Workflow Visualization

AAOT_Purification N1 Crude 2-Methylacetoacetanilide (Contains o-toluidine) N2 Dissolve in 5% NaOH (aq) (Deprotonates active methylene) N1->N2 N3 Liquid-Liquid Extraction (Add Dichloromethane) N2->N3 N4 Aqueous Phase (Sodium Enolate of AAOT) N3->N4 Aqueous Layer N5 Organic Phase (o-toluidine & neutral impurities) N3->N5 Organic Layer N6 Acidify with 1M HCl (pH 3-4 at 0-5°C) N4->N6 N8 Discard / Hazardous Waste N5->N8 N7 Precipitation of Pure AAOT (White crystalline solid) N6->N7

Workflow for the selective acid-base purification of 2-Methylacetoacetanilide.

Section 4: FAQs for Scale-up and Validation

Q3: Why does my AAOT degrade when I attempt to purify it via vacuum distillation?

Answer: AAOT is highly thermally sensitive. While its theoretical boiling point is high, subjecting the compound to elevated temperatures (typically >160 °C) causes the amide bond to cleave, thermally degrading the product back into o-toluidine and ketene/acetoacetic derivatives. Always rely on non-thermal purification methods such as recrystallization or acid-base precipitation.

Q4: What is the maximum acceptable moisture content, and how does it affect downstream pigment synthesis?

Answer: Moisture must be kept strictly below 0.5%. Excess water can prematurely hydrolyze the diazonium salts used in subsequent azo coupling reactions, leading to phenolic impurities and dull, off-spec pigment shades.

  • Drying Protocol: Spread the wet filter cake into a thin layer (<5 mm) in a glass dish. Dry in a vacuum oven at 40 °C (do not exceed 50 °C) at <20 mbar for 4–6 hours.

  • Validation: Drying is complete when the mass changes by less than 0.1% over a 1-hour interval (constant weight).

References

  • US Patent 20110061564A1 - Diarylide Yellow Pigments (Details on aromatic amine impurities and regulatory compliance). Google Patents.
  • DE Patent 2519036A1 - Method for Producing Acetoacetylarylamides (Details on 5% NaOH solubility and 104-106 °C melting point standards). Google Patents.
  • Synthesis and structure studies of Co(II), Ni(II), Cu(II), Pd(II), Ru(II), Ag(I), Cd(II) and dioxouranium(VI) complexes with 1-acetoacet-o-toluidide-4-phenyl-3-thiosemicarbazone (Details on ethanol recrystallization methodologies). ResearchGate. URL:[Link]

Troubleshooting

Technical Support Center: Stabilizing 2-Methylacetoacetanilide (2-MAAA) for Long-Term Storage

Introduction As a Senior Application Scientist, I frequently encounter researchers who treat 2-Methylacetoacetanilide (CAS 93-68-5, also known as o-acetoacetotoluidide or AAOT) as a universally stable, set-and-forget int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers who treat 2-Methylacetoacetanilide (CAS 93-68-5, also known as o-acetoacetotoluidide or AAOT) as a universally stable, set-and-forget intermediate. While it possesses robust hydrolytic stability, its vulnerability to atmospheric oxidation and microbial biodegradation demands a highly controlled storage architecture.

This technical guide is designed for drug development professionals and synthetic chemists. It provides field-proven, self-validating methodologies to troubleshoot degradation issues and ensure the long-term integrity of your 2-MAAA inventory.

Section 1: Diagnostic FAQs & Causality

Q1: Why does my 2-MAAA powder develop a yellowish tint after several months of storage at room temperature? Mechanistic Cause: 2-MAAA is highly susceptible to atmospheric oxidation. When exposed to air, it reacts rapidly with photochemically-produced hydroxyl radicals, exhibiting an atmospheric half-life of approximately 1[1]. Furthermore, exposure to ambient UV light accelerates photolytic cleavage, breaking the amide bonds and generating trace amounts of toxic aromatic amines like o-toluidine[2]. Corrective Action: Transition from bulk storage to single-use aliquots in amber glass vials. Purge the headspace with Argon to displace oxygen and moisture, effectively neutralizing the radical oxidation pathway.

Q2: I need to prepare aqueous stock solutions for a month-long assay. Will 2-MAAA hydrolyze over time? Mechanistic Cause: Chemically, no. 2-MAAA is exceptionally stable to hydrolysis across a broad pH range (pH 4, 7, and 9)[1]. However, biologically, it is highly vulnerable. OECD data indicates that 2-MAAA is inherently biodegradable, with up to 1 in the presence of pre-adapted microbial inocula[1]. Corrective Action: The degradation of your aqueous stock is driven by microbial digestion, not chemical hydrolysis. You must sterile-filter all aqueous solutions and store them at 4°C to halt microbial proliferation.

Q3: What happens if 2-MAAA is exposed to high thermal stress during sterilization or drying? Mechanistic Cause: Diarylide precursors and related pigments are susceptible to severe thermal breakdown at temperatures 3[3]. Thermal stress induces fragmentation, leading to the loss of the acetoacetyl group and the subsequent generation of volatile, toxic byproducts[3]. Corrective Action: Never use heat sterilization (autoclaving) for 2-MAAA solutions or powders. Rely exclusively on vacuum desiccation at room temperature for drying, and 0.22 µm filtration for liquid sterilization.

Section 2: Visualizing the Degradation Pathway

DegradationPathway MAAA 2-Methylacetoacetanilide (Intact Molecule) Stress Photolytic / Thermal Stress (UV Light, >200°C) MAAA->Stress Environmental Exposure Radical Atmospheric Oxidation (Hydroxyl Radicals) MAAA->Radical Air Exposure (8h Half-life) Degradant1 o-Toluidine (Toxic Aromatic Amine) Stress->Degradant1 Amide Cleavage Degradant2 Aliphatic Fragments (Acetoacetic Acid Derivs) Stress->Degradant2 Fragmentation Radical->Degradant1 Oxidative Cleavage Radical->Degradant2

Logical mapping of 2-MAAA degradation pathways via thermal, photolytic, and oxidative stress.

Section 3: Quantitative Stability Data

Table 1: Physicochemical Stability Profile of 2-MAAA
PropertyValue / ObservationCausality / Impact on Storage
Hydrolytic Stability Stable at pH 4, 7, and 9Solutions do not spontaneously hydrolyze; safe for diverse assay buffers.
Atmospheric Half-Life 8.0 hours (via hydroxyl radicals)High risk of oxidative degradation in open air; requires inert gas purging.
Biodegradability 78.5% degradation in 7 daysAqueous stocks are highly susceptible to microbial digestion.
Thermal Stability Decomposes >200°CAvoid high-heat sterilization or aggressive thermal drying.
Table 2: Troubleshooting Common Storage Issues
SymptomMechanistic CauseCorrective Action
Yellowing of powder Photolytic cleavage or atmospheric oxidationSwitch to amber vials; ensure Argon purging before sealing.
Loss of concentration (Liquid) Microbial biodegradationPass solutions through a 0.22 µm sterile filter; store at 4°C.
Secondary HPLC peaks Formation of o-toluidine via amide cleavageDiscard compromised batch; validate new batch using ATR-FTIR.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Inert Atmosphere Storage & Aliquoting Workflow

Purpose: To prevent hydroxyl radical oxidation and photolytic cleavage during long-term storage of solid 2-MAAA[1].

Step-by-Step Methodology:

  • Preparation: Work inside a controlled humidity environment or a glove box. Ensure all amber glass vials are pre-dried in an oven at 100°C and cooled in a desiccator.

  • Aliquoting: Transfer 2-MAAA powder into the amber vials, limiting the quantity to what is required for a single week of experiments (e.g., 500 mg per vial).

  • Inert Purging: Insert an Argon gas line into the vial, hovering just above the powder. Purge at a low flow rate for 15 seconds to displace ambient air and moisture.

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Self-Validation (Gravimetric & Analytical): Weigh the sealed vial and record the mass on the label. A future increase in mass indicates seal failure and moisture ingress. Additionally, dissolve a 1 mg sample in HPLC-grade acetonitrile and run a baseline HPLC-UV chromatogram at 254 nm. Store this chromatogram as the T=0 reference to compare against future aliquots.

StorageWorkflow Start Receipt of 2-MAAA QC Baseline HPLC-UV Start->QC Aliquot Aliquot into Amber Vials QC->Aliquot Purge Argon Gas Purge Aliquot->Purge Store Seal & Store at 4°C Purge->Store

Step-by-step self-validating workflow for the long-term storage of 2-MAAA powder.

Protocol 2: Preparation of Long-Term Aqueous Stock Solutions

Purpose: To prevent microbial biodegradation of 2-MAAA in aqueous environments[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-MAAA in a chemically inert, pH-stabilized buffer (e.g., 100 mM Phosphate Buffer, pH 7.0) up to its maximum aqueous solubility limit (approx. 3.0 g/L at 25°C)[1].

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm polyethersulfone (PES) syringe filter directly into a sterile, pre-chilled amber glass bottle.

  • Storage: Store the filtered solution strictly at 4°C.

  • Self-Validation (Microbial Plating): To validate that the solution is truly sterile and immune to biodegradation, plate a 10 µL aliquot of the filtered stock onto a broad-spectrum agar plate (e.g., LB agar). Incubate at 37°C for 48 hours. The absence of Colony Forming Units (CFUs) validates the integrity of the sterilization process, guaranteeing the chemical stability of the stock.

Section 5: References

  • [2] Title: Current knowledge of the degradation products of tattoo pigments by sunlight, laser irradiation and metabolism Source: tatt2away.com URL:

  • [1] Title: o-ACETOACETOTOLUIDIDE CAS N°: 93-68-5 - OECD Source: oecd.org URL:

  • [3] Title: Screening Assessment for the Challenge Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl] Source: canada.ca URL:

Sources

Optimization

Avoiding discoloration of 2-Methylacetoacetanilide during synthesis

A Troubleshooter's Guide to Preventing Discoloration and Ensuring Product Purity Welcome to the Technical Support Center for the synthesis of 2-Methylacetoacetanilide. This resource is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooter's Guide to Preventing Discoloration and Ensuring Product Purity

Welcome to the Technical Support Center for the synthesis of 2-Methylacetoacetanilide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, this guide provides in-depth technical insights, troubleshooting strategies, and preventative measures to ensure the synthesis of high-purity, colorless 2-Methylacetoacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure 2-Methylacetoacetanilide?

Pure 2-Methylacetoacetanilide should be a white to off-white crystalline powder.[1][2] Any significant deviation from this, such as a yellow or brownish hue, indicates the presence of impurities.

Q2: What are the primary causes of discoloration during the synthesis of 2-Methylacetoacetanilide?

Discoloration is most commonly attributed to the presence of colored impurities that can arise from several sources:

  • Oxidation of the Starting Material: The o-toluidine starting material is an aromatic amine and is susceptible to oxidation, which can form highly colored impurities. This oxidation can be accelerated by exposure to air (oxygen), heat, and light.

  • Side Reactions: Undesired side reactions during the synthesis can lead to the formation of chromophoric byproducts. The specific nature of these byproducts depends on the reaction conditions and the purity of the reagents.

  • Degradation of the Product: The final product, 2-Methylacetoacetanilide, can degrade under harsh reaction or work-up conditions, such as high temperatures or exposure to strong acids or bases, leading to color formation.

Q3: How can I minimize discoloration during the synthesis?

To minimize discoloration, it is crucial to control the reaction conditions carefully:

  • Use High-Purity Starting Materials: Ensure the o-toluidine and the acylating agent (e.g., diketene or ethyl acetoacetate) are of high purity and free from colored contaminants.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce the oxidation of o-toluidine.

  • Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote side reactions and degradation, leading to increased color.[3]

  • Controlled Reagent Addition: The slow, controlled addition of the acylating agent to the o-toluidine solution can help to manage the reaction exotherm and minimize the formation of byproducts.

Q4: What are the recommended storage conditions for 2-Methylacetoacetanilide?

To prevent discoloration during storage, 2-Methylacetoacetanilide should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[2]

Troubleshooting Guide: A-Question-and-Answer Approach

This section provides a detailed, question-and-answer-based troubleshooting guide to address specific issues you may encounter during your experiments.

Issue 1: My final product is yellow immediately after synthesis.

Q: I've just completed the synthesis, and my 2-Methylacetoacetanilide is yellow. What is the most likely cause?

A: A yellow tint in the freshly synthesized product is a strong indication that colored impurities were formed during the reaction. The most probable cause is the oxidation of the o-toluidine starting material. Aromatic amines are notoriously sensitive to oxidation, which can be initiated by residual oxygen in the reaction vessel, especially at elevated temperatures.

Troubleshooting Workflow:

start Yellow Product check_reagents Assess Starting Material Purity Purity of o-toluidine and acylating agent start->check_reagents Initial Observation check_conditions Review Reaction Conditions Temperature, atmosphere, reaction time check_reagents->check_conditions If Reagents are Pure purification Implement Purification Protocol Recrystallization with activated charcoal check_reagents->purification If Reagent Purity is Suspect check_conditions->purification If Conditions were Suboptimal analysis Analyze Purified Product HPLC, Melting Point purification->analysis Post-Purification end Colorless Product analysis->end Purity Confirmed

Caption: Troubleshooting workflow for a yellow product.

Detailed Corrective Actions:

  • Evaluate Starting Material Purity: Before your next synthesis, check the purity of your o-toluidine. If it is discolored (yellow or brown), it should be purified, for example, by distillation, before use.

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.

    • Temperature Management: Carefully monitor and control the reaction temperature. Use a water or oil bath to maintain a consistent temperature and avoid localized overheating.

  • Purification: For the yellow product you have already synthesized, recrystallization is an effective purification method.

Issue 2: My product turns yellow over time during storage.

Q: My 2-Methylacetoacetanilide was initially white, but it has developed a yellow tint during storage. What is causing this?

A: The development of a yellow color during storage is typically due to the slow oxidation of the product upon exposure to air and/or light. Even though 2-Methylacetoacetanilide is more stable than its aniline precursor, it can still undergo gradual degradation.

Preventative Measures:

  • Proper Storage: Store the product in a tightly sealed, amber glass bottle to protect it from air and light.[2]

  • Inert Atmosphere Storage: For long-term storage of high-purity material, consider storing it under an inert atmosphere.

  • Low Temperature: Storing the product at a reduced temperature (e.g., in a refrigerator) can also slow down the degradation process.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylacetoacetanilide with Minimized Discoloration

This protocol is adapted from general procedures for the synthesis of acetoacetanilides and incorporates best practices to minimize color formation.[4][5]

Reagents and Equipment:

  • o-Toluidine (high purity)

  • Diketene or Ethyl Acetoacetate

  • Toluene (anhydrous)

  • Round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Set up the reaction apparatus and ensure it is dry.

  • Charge the round-bottom flask with a solution of o-toluidine in anhydrous toluene.

  • Purge the system with nitrogen or argon for 10-15 minutes.

  • Begin stirring and gently heat the o-toluidine solution to the desired reaction temperature (typically 40-60 °C).

  • Slowly add the diketene or ethyl acetoacetate dropwise from the dropping funnel over a period of 30-60 minutes, while maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold toluene.

Protocol 2: Purification of Discolored 2-Methylacetoacetanilide by Recrystallization

This protocol describes the purification of 2-Methylacetoacetanilide using recrystallization with activated charcoal to remove colored impurities.[6][7]

Reagents and Equipment:

  • Discolored 2-Methylacetoacetanilide

  • Ethanol or an Ethanol/Water mixture

  • Activated Charcoal

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude, discolored 2-Methylacetoacetanilide in the minimum amount of hot ethanol.

  • Once the solid is dissolved, add a small amount of activated charcoal (approximately 1-2% by weight of the solute).

  • Gently boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the activated charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.

  • Allow the hot, colorless filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven at a low temperature.

Data Presentation

Table 1: Troubleshooting Summary for Discoloration Issues

IssueProbable CauseRecommended Actions
Yellow product immediately after synthesis Oxidation of o-toluidine, side reactions due to high temperature.Use high-purity reagents, conduct the reaction under an inert atmosphere, and maintain strict temperature control.
Product darkens during work-up Degradation due to acidic or basic conditions, or excessive heat.Neutralize the reaction mixture before work-up, avoid high temperatures during solvent removal.
Product turns yellow during storage Slow oxidation due to exposure to air and/or light.Store in a tightly sealed, amber container in a cool, dark place. For long-term storage, consider an inert atmosphere.

Visualization of Key Processes

Diagram 1: Key Factors Influencing Product Color

A Starting Material Purity (o-Toluidine) E Final Product Color A->E B Reaction Conditions (Temperature, Atmosphere) B->E C Work-up Procedure (pH, Temperature) C->E D Storage Conditions (Light, Air, Temperature) D->E

Caption: Factors impacting the final product color.

Diagram 2: Purification Workflow for Discolored Product

step1 Step 1: Dissolution Dissolve impure product in a minimum of hot solvent. step2 Step 2: Decolorization Add activated charcoal and heat. step1->step2 step3 Step 3: Hot Filtration Remove charcoal and insoluble impurities. step2->step3 step4 Step 4: Crystallization Cool the filtrate slowly. step3->step4 step5 Step 5: Isolation Collect crystals by vacuum filtration. step4->step5 step6 Step 6: Drying Dry the purified product. step5->step6

Caption: Recrystallization with activated charcoal workflow.

References

  • Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. [Link]

  • Unknown. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Khan, M. A., et al. (2015). What is the best solvents combination that can be used to crystallize small natural products?.
  • Unknown. (n.d.). III Analytical Methods. [Link]

  • PapersFlow. (2026). Impurity Profiling HPLC: Research Guide & Papers | Analytical Methods in Pharmaceuticals. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Deta, S. I. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s), 8837-8838.
  • Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. [Link]

  • Williams, J. W., & Krynitsky, J. A. (n.d.). Acetoacetanilide. Organic Syntheses. [Link]

  • Royal Society of Chemistry. (n.d.). UV/Visible Data. [Link]

  • Wang, L., et al. (2019). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 12(8), 2053-2059.
  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • Wikipedia. (n.d.). Acetoacetanilide. [Link]

  • Reddit. (2019). Recrystallization with two solvents. [Link]

  • Pfeifer, Y., & Mueller-Werkmeister, H. M. (n.d.). Normalized UV-VIS absorption spectrum of 2, DEACM at different pH.
  • ColourLex. (2016). Arylide yellow. [Link]

  • Sirisha, K., et al. (2013). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. International Journal of Pharmaceutical Sciences and Research, 4(1), 234-239.
  • Robinson, M. (2005). Optimization of a Key Step in the Synthesis of Benzocaine. Swiss Youth in Science.
  • Al-Zaydi, K. M. (2013). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 18(9), 10834-10848.
  • PubChem. (n.d.). 2'-Methylacetoacetanilide. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-o-toluidine. [Link]

  • Cram. (n.d.). P Toluidine Synthesis Analysis. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

  • dos Santos, J. C., et al. (2025). Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters. Polymers, 17(16), 3425.
  • Organic Syntheses. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. [Link]

  • Al-Obaidi, J. R., & Al-Janabi, A. S. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Pharmaceutical Sciences and Research, 9(10), 1787-1793.

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 2-Methylacetoacetanilide (AAOT)

Welcome to the Analytical Support Center for the quantification of 2-Methylacetoacetanilide (AAOT, CAS 93-68-5) . As a Senior Application Scientist, I have designed this hub to guide researchers, analytical chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for the quantification of 2-Methylacetoacetanilide (AAOT, CAS 93-68-5) . As a Senior Application Scientist, I have designed this hub to guide researchers, analytical chemists, and drug development professionals through the intricacies of isolating and quantifying AAOT in complex matrices (such as pigment manufacturing intermediates, agrochemical mixtures, and environmental wastewaters).

This guide moves beyond basic protocols; it explores the causality behind chromatographic behaviors and establishes self-validating workflows to ensure absolute data integrity.

Part 1: Core Troubleshooting & FAQs

Q1: Why do I observe severe peak tailing for AAOT during Reverse-Phase HPLC, and how can I correct it?

The Causality: AAOT contains both an aromatic ring and a secondary amide linkage. While its predicted pKa is approximately 11.22[1], making it predominantly neutral under typical acidic or neutral HPLC conditions, the amide carbonyl and nitrogen possess lone pairs. These lone pairs undergo secondary dipole interactions and hydrogen bonding with unreacted, acidic silanol groups (-SiOH) on the silica backbone of standard C18 stationary phases. The Solution:

  • Stationary Phase: Switch to a fully end-capped, high-purity silica C18 column (or a polar-embedded C18) to sterically shield residual silanols.

  • Mobile Phase: Introduce 0.1% Formic Acid (FA) into both the aqueous and organic mobile phases. The low pH (~2.7) suppresses the ionization of residual silanols, eliminating the secondary ion-exchange interactions that cause tailing.

Q2: What is the optimal extraction strategy for recovering AAOT from highly insoluble pigment matrices?

The Causality: In industrial applications, AAOT is a primary coupling agent for diarylide yellow pigments (e.g., Pigment Yellow 14)[2]. These pigments are heavily cross-linked and highly insoluble. Unreacted AAOT becomes physically trapped within the hydrophobic pigment lattice. Standard liquid-liquid extraction fails because the solvent cannot penetrate the matrix. The Solution: Utilize a harsh solid-liquid extraction using a Methanol/Hydrochloric Acid mixture[3]. The hydrochloric acid disrupts the pigment matrix and protonates competing basic impurities, while the methanol effectively solubilizes the moderately polar AAOT (LogP ~ 0.85 - 1.30)[4],.

Q3: How do I transition my UV-based method to LC-MS without losing sensitivity?

The Causality: Traditional UV methods often rely on non-volatile phosphate buffers to maintain sharp peaks and a stable baseline at low UV wavelengths (AAOT absorbs strongly around 240–254 nm due to its conjugated aromatic system). However, non-volatile salts rapidly crystallize in the MS electrospray ionization (ESI) source, causing signal suppression and hardware failure[5]. The Solution: Replace phosphate buffers with volatile alternatives like 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. AAOT ionizes efficiently in ESI positive mode, yielding a strong protonated precursor ion [M+H]+ at m/z 192.2.

Part 2: Mandatory Visualization - Analytical Workflow

The following diagram illustrates the logical progression of the self-validating analytical workflow for AAOT quantification.

G N1 Sample Matrix (Pigments / Wastewater) N2 Spike Internal Standard (Acetoacetanilide - AAA) N1->N2 Ensures Recovery Tracking N3 Extraction & Cleanup (MeOH/HCl Sonication) N2->N3 Matrix Disruption N4 RP-HPLC Separation (End-capped C18, 0.1% FA) N3->N4 Injection (2 µL) N5 Detection (UV 254nm / ESI+ MS m/z 192.2) N4->N5 Elution N6 Data Validation (Recovery & Matrix Effect Check) N5->N6 Signal Processing

Fig 1: Self-validating LC-MS/UV workflow for 2-Methylacetoacetanilide quantification.

Part 3: Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . By incorporating an internal standard (IS) prior to extraction, the protocol automatically corrects for matrix-induced ion suppression and extraction losses, ensuring the final calculated concentration is absolute.

Protocol: Extraction and HPLC-UV/MS Quantification of AAOT

Step 1: Internal Standard Spiking (Self-Validation Initiation)

  • Weigh 50.0 mg of the complex mixture (e.g., pigment powder or lyophilized wastewater sludge) into a 15 mL centrifuge tube.

  • Spike the sample with 50 µL of a 100 µg/mL solution of Acetoacetanilide (AAA) as the Internal Standard. Causality: AAA is structurally nearly identical to AAOT but easily chromatographically resolved, making it the perfect IS to track extraction efficiency and MS ionization variations[5].

Step 2: Matrix Disruption and Extraction

  • Add 5.0 mL of Extraction Solvent (Methanol : 0.1 M HCl, 80:20 v/v).

  • Vortex vigorously for 2 minutes to disperse the solid lattice.

  • Sonicate in a water bath at 35°C for 20 minutes. Causality: Mild heat and acoustic cavitation enhance solvent penetration into the hydrophobic matrix without thermally degrading the AAOT[3].

  • Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble matrix.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: HPLC-UV/MS Instrumental Method

  • Column: End-capped C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 90% B

    • 5.0 - 6.5 min: Hold at 90% B (Column Wash)

    • 6.5 - 8.0 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • UV Detection: 254 nm (Reference 360 nm).

  • MS Detection (ESI+): MRM mode. AAOT Precursor m/z 192.2 Product m/z 107.1 (quantifier) and 150.1 (qualifier).

Step 4: System Suitability & Validation Checks

  • Verify that the resolution ( Rs​ ) between the IS (AAA) and AAOT is ≥2.0 .

  • Calculate the recovery of the IS. If IS recovery falls below 80%, the extraction matrix is heavily retaining the analyte, and the sonication time must be increased.

Part 4: Quantitative Data Presentation

The following table summarizes the expected validation parameters for this method, establishing the benchmark for system suitability.

Validation ParameterValue / RangeCausality / Significance
Linearity Range 0.05 – 50.0 µg/mLCovers trace environmental contamination up to bulk unreacted industrial material.
Correlation Coefficient ( R2 ) ≥0.998 Ensures proportional detector response across the dynamic range.
Limit of Detection (LOD) 0.015 µg/mL (S/N = 3)Achieved via MS/MS MRM transitions, bypassing UV matrix interference.
Limit of Quantitation (LOQ) 0.050 µg/mL (S/N = 10)The lowest concentration where precision (RSD) remains <10% .
Intra-day Precision (RSD) 1.8%Validates the stability of the ESI source and the reproducibility of the injection.
Matrix Spike Recovery 92.5% – 104.1%Confirms the Methanol/HCl extraction successfully liberates AAOT from the matrix.
LogP (Experimental/Predicted) 0.85 – 1.30Explains the relatively early elution on a C18 column compared to highly non-polar impurities[4],.

References

  • OECD SIDS Initial Assessment Profile: o-Acetoacetotoluidide (CAS 93-68-5). United Nations Environment Programme (UNEP) Publications.
  • 2'-Methylacetoacetanilide (93-68-5) Physicochemical Properties & pKa. ChemicalBook.
  • Hazardous Waste; Dye and Pigment Industries; Hazardous Waste Listing Determination Policy (1994). Federal Register, Vol. 59, No. 245.
  • Diarylide Yellow Pigments and Aromatic Amine HPLC Extraction Methods (US Patent 8034174B2). Google Patents.
  • 2'-Methylacetoacetanilide - Molecular Properties & LogP Analysis. MolForge.
  • Pigment composition, printing ink, and method for manufacturing pigment composition (EP4172279A1). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile of 2-Methylacetoacetanilide (AAOT) vs. Analogous Acetoacetanilides

Acetoacetanilides are highly versatile chemical intermediates characterized by a dual-reactive core: an active methylene group flanked by two carbonyl centers (a ketone and an amide). This structural motif makes them ind...

Author: BenchChem Technical Support Team. Date: March 2026

Acetoacetanilides are highly versatile chemical intermediates characterized by a dual-reactive core: an active methylene group flanked by two carbonyl centers (a ketone and an amide). This structural motif makes them indispensable in the synthesis of arylide and diarylide yellow pigments, as well as in the development of novel heterocyclic pharmaceutical scaffolds[1].

The specific reactivity of these molecules—particularly their nucleophilicity during azo coupling—is heavily dictated by the substitution pattern on the aniline ring. This guide provides an in-depth mechanistic and experimental comparison of 2-Methylacetoacetanilide (AAOT) against its primary industrial analogues: Acetoacetanilide (AAA), Acetoacet-o-anisidide (AAOA), and Acetoacet-o-chloroanilide (AAOCA).

Mechanistic Causality: Substituent Effects on Reactivity

The defining reaction of acetoacetanilides is azo coupling , an electrophilic aromatic-like substitution where a diazonium cation attacks the carbanion (enolate) of the active methylene group[2]. The rate-limiting step of this reaction is the formation of the sigma complex between the electrophile and the enolate[3].

The reactivity of the active methylene is modulated by the electronic and steric properties of the aniline ring substituents:

  • Acetoacetanilide (AAA - Unsubstituted): Serves as the baseline for reactivity. Without steric hindrance or electronic modulation on the phenyl ring, the active methylene exhibits standard enolization kinetics.

  • 2-Methylacetoacetanilide (AAOT - Ortho-Methyl): The ortho-methyl group exerts a weak electron-donating inductive effect (+I), which slightly increases the electron density on the amide nitrogen. More importantly, the steric bulk of the ortho-methyl group forces a specific molecular conformation. Quantum chemical investigations reveal that this steric twist stabilizes an intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen (with an N⋯O distance of approximately 2.7 Å)[4]. This conformational locking slightly increases the pKa of the active methylene but enhances the nucleophilicity of the resulting enolate compared to AAA.

  • Acetoacet-o-anisidide (AAOA - Ortho-Methoxy): The ortho-methoxy group provides a strong resonance electron-donating effect (+M). This significantly enriches the electron density across the amide system, making the corresponding enolate highly nucleophilic and resulting in the fastest azo coupling kinetics among the standard derivatives.

  • Acetoacet-o-chloroanilide (AAOCA - Ortho-Chloro): The strongly electron-withdrawing inductive effect (-I) of the chlorine atom pulls electron density away from the active methylene, significantly depressing enolate nucleophilicity and decelerating the coupling rate.

Azo Coupling Reaction Pathway

Mechanism AA Acetoacetanilide Derivative Base Base (OH-) Deprotonation AA->Base Enolate Enolate Anion (Active Nucleophile) Base->Enolate Sigma Sigma Complex (Rate-Limiting) Enolate->Sigma Diazonium Aryldiazonium Salt (Electrophile) Diazonium->Sigma Azo Azo Dye Intermediate Sigma->Azo Proton Loss Hydrazone Hydrazone Tautomer (Stable Product) Azo->Hydrazone Tautomerization

Caption: Mechanistic pathway of acetoacetanilide azo coupling, culminating in the stable hydrazone tautomer.

Quantitative Comparison of Acetoacetanilide Derivatives

The structural nuances of these derivatives directly translate to their industrial utility, particularly in the synthesis of Diarylide Yellow pigments[5],[6]. The table below synthesizes the physicochemical and reactivity profiles of these key intermediates.

Compound NameSubstituentElectronic EffectRelative Enolate NucleophilicityIntramolecular H-BondingPrimary Pigment Application
Acetoacetanilide (AAA) NoneBaseline1.0x (Baseline)WeakPigment Yellow 12
2-Methylacetoacetanilide (AAOT) ortho-CH₃Weak +I, Steric~1.4xStrong (N⋯O ~2.7 Å)Pigment Yellow 14
Acetoacet-o-anisidide (AAOA) ortho-OCH₃Strong +M, Steric~2.8xStrongPigment Yellow 17
Acetoacet-o-chloroanilide (AAOCA) ortho-ClStrong -I, Steric~0.6xModeratePigment Yellow 83*

*Note: Pigment Yellow 83 is typically synthesized using a closely related derivative, acetoacet-2,5-dimethoxy-4-chloroanilide (AADMCA), but AAOCA serves as the baseline for chloro-substituted kinetics[6].

Experimental Methodologies

To objectively evaluate the reactivity of AAOT against other derivatives, researchers must employ self-validating experimental protocols. Below are two field-proven workflows: one for kinetic quantification and one for applied synthesis.

Protocol A: Stopped-Flow Spectrophotometric Kinetic Assay

Because azo coupling with active methylenes is exceptionally fast, standard batch mixing introduces mass-transfer artifacts. Continuous flow microreactors or stopped-flow systems are required to accurately capture the intrinsic kinetics[7].

Causality & Validation:

  • Why pH 6.5–7.5? The reaction requires the enolate anion (which increases with pH), but diazonium salts undergo competitive hydrolysis to inert diazotates at high pH. A neutral/slightly basic buffer perfectly balances these opposing thermodynamic forces[3].

  • Self-Validation: The presence of a sharp isosbestic point in the UV-Vis spectra during the reaction confirms that no side reactions (like diazonium decomposition) are occurring, validating the kinetic data.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 mM solution of the target acetoacetanilide (e.g., AAOT) in a 50:50 ethanol/water mixture to ensure complete solubility. Prepare a 0.01 mM solution of a stable diazonium salt (e.g., 4-nitrobenzenediazonium tetrafluoroborate) in 0.01 M HCl.

  • Buffer Equilibration: Prepare a 0.2 M phosphate buffer adjusted precisely to pH 7.0.

  • System Priming: Load the acetoacetanilide/buffer mixture into Syringe A and the diazonium solution into Syringe B of a stopped-flow spectrophotometer equipped with a thermostated cell (25.0 ± 0.1 °C).

  • Reaction Execution: Trigger the pneumatic drive to rapidly mix the solutions (dead time < 2 ms).

  • Data Acquisition: Monitor the emergence of the hydrazone absorption band (typically between 380 nm and 420 nm depending on the derivative) over 5 seconds.

  • Analysis: Fit the absorbance-time curve to a pseudo-first-order kinetic model to extract the observed rate constant ( kobs​ ).

Workflow Prep 1. Reagent Preparation (AAOT + Diazonium) Buffer 2. pH Optimization (Buffer pH 7.0) Prep->Buffer Mix 3. Stopped-Flow Mixing (Isothermal, 25°C) Buffer->Mix Measure 4. UV-Vis Spectroscopy (Absorbance at λmax) Mix->Measure Analyze 5. Kinetic Analysis (Rate Constant Calculation) Measure->Analyze

Caption: Workflow for the stopped-flow spectrophotometric determination of azo coupling kinetics.

Protocol B: Applied Synthesis of Pigment Yellow 14 (Using AAOT)

This protocol demonstrates the practical application of AAOT's reactivity profile in the synthesis of a commercial diarylide pigment[5].

Causality & Validation:

  • Why Tetrazotization at 0°C? 3,3'-dichlorobenzidine diazonium salts are highly unstable. Maintaining the temperature near freezing prevents the evolution of nitrogen gas (decomposition).

  • Self-Validation: Spotting the reaction mixture on filter paper treated with alkaline H-acid solution. A lack of a red/purple halo indicates that the diazonium salt has been completely consumed, validating reaction completion.

Step-by-Step Workflow:

  • Tetrazotization: Suspend 19.2 g of 3,3'-dichlorobenzidine in 300 mL of water containing 35 mL of 30% HCl. Cool to 0 °C using an ice bath. Slowly add 11.0 g of sodium nitrite dissolved in 30 mL of water. Stir for 1 hour at 0–5 °C. Destroy excess nitrite with sulfamic acid.

  • Coupling Component Preparation: Dissolve 30.5 g of 2-Methylacetoacetanilide (AAOT) in 300 mL of water containing 8.0 g of sodium hydroxide.

  • Precipitation: Slowly add dilute acetic acid to the AAOT solution until the pH reaches 5.5, precipitating AAOT as a fine, highly reactive suspension. Add 15 g of sodium acetate to buffer the system.

  • Azo Coupling: Over the course of 60 minutes, slowly pump the cold tetrazotized 3,3'-dichlorobenzidine solution into the buffered AAOT suspension under vigorous mechanical stirring. Maintain the temperature below 20 °C.

  • Maturation & Isolation: Heat the resulting yellow slurry to 90 °C for 30 minutes to promote crystal growth and ensure the complete tautomerization to the stable hydrazone form. Filter, wash with hot water until the filtrate is chloride-free, and dry at 70 °C to yield Pigment Yellow 14.

Sources

Comparative

Comparative Guide to HPLC Method Validation for 2-Methylacetoacetanilide Quantification

Introduction 2-Methylacetoacetanilide (2-MAAA, CAS 93-68-5) is a critical 1 of pharmaceuticals, agrochemicals, and organic pigments[1]. Ensuring the purity and accurate quantification of 2-MAAA requires a robust analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylacetoacetanilide (2-MAAA, CAS 93-68-5) is a critical 1 of pharmaceuticals, agrochemicals, and organic pigments[1]. Ensuring the purity and accurate quantification of 2-MAAA requires a robust analytical framework. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) column technologies and details a self-validating quantification protocol compliant with the latest 2[2].

Mechanistic Causality: Overcoming Structural Challenges in 2-MAAA

2-MAAA (N-(2-methylphenyl)-3-oxobutanamide) features a beta-ketoamide structural motif. Quantum chemical and NMR investigations have demonstrated that 2-MAAA exhibits strong intramolecular hydrogen bonding, with an 3, which provides a stabilization energy of ~64 kJ/mol[3]. Furthermore, the steric hindrance from the ortho-methyl group significantly impacts the NH bond properties[3].

In traditional chromatography, this dynamic keto-enol tautomerism and the exposed polar functional groups interact with residual silanols on fully porous silica, leading to secondary retention mechanisms. This manifests as severe peak tailing and reduced resolution. To counteract this, selecting a Core-Shell C18 stationary phase minimizes the eddy diffusion term of the van Deemter equation, while advanced end-capping shields the silica backbone, ensuring sharp, symmetrical peaks.

Comparative Column Performance

To establish the optimal method, we compared three distinct column chemistries under identical mobile phase conditions (Isocratic 40:60 Water with 0.1% Formic Acid : Acetonitrile).

Column TechnologyRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) from Impurities
Core-Shell C18 (2.6 µm) 4.21.0515,5003.4
Fully Porous C18 (5.0 µm) 4.51.358,2002.1
Phenyl-Hexyl (3.0 µm) 5.11.2010,1002.8
Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol functions as a self-validating system. It incorporates continuous System Suitability Testing (SST) as an automated gatekeeper. If the SST criteria are not met, the sequence halts, preventing the generation of invalid data.

Step-by-Step Methodology:

  • Reagent Preparation: Use a 2-MAAA reference standard (≥98% HPLC purity)[1]. Prepare a primary stock solution of 1.0 mg/mL in Acetonitrile.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.8 to suppress ionization and stabilize the enol form).

    • Channel B: 100% LC-MS grade Acetonitrile.

    • Degas the mobile phase via ultrasonication for 10 minutes prior to use.

  • Chromatographic Conditions:

    • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

    • Flow Rate: 1.0 mL/min (Isocratic 40% A : 60% B).

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 245 nm (PDA detector enabled for peak purity analysis).

  • System Suitability Test (SST) Execution:

    • Inject the blank (Mobile Phase) to confirm a stable baseline and absence of ghost peaks.

    • Inject the 50 µg/mL working standard six consecutive times.

    • Self-Validation Gate: The system must calculate %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 10,000.

  • Sample Analysis: Bracket every 10 sample injections with a standard check to verify ongoing system stability and accuracy.

Validation Workflow (ICH Q2(R2))

The following diagram illustrates the logical progression of the analytical procedure validation study, emphasizing the lifecycle approach endorsed by ICH Q2(R2)[2].

HPLC_Validation A Method Selection Core-Shell C18 B System Suitability (SST) Self-Validating Gate A->B C Specificity & Linearity Peak Purity & R² ≥ 0.999 B->C SST Pass D Accuracy & Precision Recovery & RSD ≤ 2% C->D E Robustness Flow/Temp Variations D->E F Validated Protocol ICH Q2(R2) Compliant E->F

Workflow for ICH Q2(R2) compliant HPLC method validation for 2-MAAA.

Validation Results Summary

The Core-Shell C18 method was subjected to rigorous validation according to ICH Q2(R2) guidelines[2]. The empirical data confirms the method's fitness for intended use.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultsStatus
Specificity No interference at 2-MAAA RTPeak Purity Index > 0.999 (PDA)Pass
Linearity R² ≥ 0.999 (Range: 10-150 µg/mL)R² = 0.9998, y = 14523x + 120Pass
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 3 levels)99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variationsFlow ±0.1 mL/min: No significant impactPass
References
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 2

  • 2'-Methylacetoacetanilide for synthesis (CAS 93-68-5). Sigma-Aldrich. 1

  • Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide. PubMed. 3

Sources

Validation

Spectroscopic comparison of 2-Methylacetoacetanilide and its derivatives

An In-Depth Spectroscopic Guide to 2-Methylacetoacetanilide and Its Derivatives for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a detailed comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to 2-Methylacetoacetanilide and Its Derivatives for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed comparative analysis of the spectroscopic signatures of 2-Methylacetoacetanilide and its related compounds. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to characterize these molecules, understand their structural nuances, and ensure their identity and purity through modern spectroscopic techniques. We will delve into the causality behind experimental choices and ground our analysis in verifiable data.

The Structural Landscape: Keto-Enol Tautomerism

2-Methylacetoacetanilide (2MAAA), its parent compound Acetoacetanilide (AAA), and derivatives like 2-Chloroacetoacetanilide (2CAAA) are not static structures. They exist in a dynamic equilibrium between a keto and an enol form. This phenomenon, known as keto-enol tautomerism, is central to their chemistry and spectroscopic behavior. The enol form is significantly stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen, forming a stable six-membered pseudo-ring.[1][2] This structural feature is a dominant factor in their IR and NMR spectra.

Part 1: A Quad-Modal Spectroscopic Approach

To achieve a comprehensive molecular profile, we employ four primary spectroscopic methods: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and together they provide a powerful toolkit for unambiguous characterization.

  • FT-IR Spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is exceptionally sensitive to the bonds involved in the keto-enol tautomerism and the amide linkage.[2]

  • NMR Spectroscopy maps the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[3] It provides detailed information about the molecular skeleton, the electronic effects of substituents, and can be used to quantify the keto-enol equilibrium.[4]

  • UV-Vis Spectroscopy probes electronic transitions within the molecule.[5] The chromophores—the aromatic ring and the conjugated keto-enol system—give rise to characteristic absorption bands that are sensitive to substitution and solvent polarity.[6][7]

  • Mass Spectrometry measures the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. It confirms the molecular weight and provides clues to the structure through predictable fragmentation patterns.

Part 2: Validated Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following are detailed protocols for the spectroscopic analysis of acetoacetanilide derivatives.

General Experimental Workflow

The logical flow from sample receipt to final data interpretation is critical for efficiency and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Receive/Synthesize Compound Purity Verify Purity (e.g., TLC, HPLC) Sample->Purity Prep_NMR Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., CDCl₃) Purity->Prep_NMR Prep_IR Prepare KBr Pellet (1-2 mg sample in 150 mg KBr) or use ATR Purity->Prep_IR Prep_UV Prepare Dilute Solution (e.g., 10⁻⁵ M in Ethanol) Purity->Prep_UV Prep_MS Dissolve small amount in volatile solvent (e.g., Methanol) Purity->Prep_MS Run_NMR Acquire ¹H, ¹³C Spectra Prep_NMR->Run_NMR Run_IR Record FT-IR Spectrum (4000-400 cm⁻¹) Prep_IR->Run_IR Run_UV Scan UV-Vis Spectrum (e.g., 200-400 nm) Prep_UV->Run_UV Run_MS Acquire Mass Spectrum Prep_MS->Run_MS Process_Data Process Spectra (Baseline Correction, Integration, etc.) Run_NMR->Process_Data Run_IR->Process_Data Run_UV->Process_Data Run_MS->Process_Data Compare Compare Data to References & Across Derivatives Process_Data->Compare Elucidate Elucidate Structure & Correlate with Properties Compare->Elucidate

Caption: General workflow for spectroscopic analysis.

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)

This method is standard for solid samples and provides high-quality spectra.[8]

  • Sample Grinding: Gently grind 1-2 mg of the purified solid sample with an agate mortar and pestle to reduce particle size, which minimizes light scattering.[9]

  • Matrix Mixing: Add approximately 150-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent in the mid-infrared region.[8] Mix thoroughly with the sample.

  • Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[10]

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The desired spectral range is 4000-400 cm⁻¹.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

This protocol ensures high-resolution spectra for detailed structural analysis.[11]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[12] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.

  • Transfer: Transfer the solution into a 5 mm NMR tube. The required solution height is approximately 4 cm (0.6 mL).[12]

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is essential for sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H spectrum first, as it is faster. Then, acquire the more time-intensive ¹³C spectrum. Standard parameters are often sufficient, but may be optimized as needed.[11]

Protocol 3: UV-Vis Spectroscopy

This protocol is designed for quantitative analysis of electronic absorptions.[13]

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10⁻³ M) by accurately weighing the sample and dissolving it in a known volume of solvent.

  • Working Solution: Prepare a dilute working solution (e.g., 10⁻⁵ M) from the stock solution. The absorbance should ideally fall between 0.1 and 1.0 for optimal accuracy.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).[13][14]

  • Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum.[15]

Part 3: Comparative Spectroscopic Analysis

Here, we compare the spectroscopic data for Acetoacetanilide (AAA), 2-Methylacetoacetanilide (2MAAA), and 2-Chloroacetoacetanilide (2CAAA). The data presented is primarily drawn from a detailed comparative study by Arjunan et al.[1]

FT-IR Spectral Comparison

The FT-IR spectra are rich with information. The presence of a broad band around 3200 cm⁻¹ (N-H stretch) and the absence of a distinct O-H stretch band confirm the intramolecularly hydrogen-bonded enol structure. Key vibrational frequencies are summarized below.

Vibrational ModeAAA (cm⁻¹)2MAAA (cm⁻¹)2CAAA (cm⁻¹)Rationale for Shifts
N-H Stretch320532753210The bulky ortho-methyl group in 2MAAA may slightly weaken the H-bond, causing a blueshift (higher frequency).[1]
C=O Stretch (Amide I)166516601665Largely unaffected by substitution, indicating a consistent amide bond environment.
C=C Stretch (Enol)163516301640Coupled with other vibrations, minor shifts reflect electronic changes in the ring.
C=O Stretch (Keto)172017151725This band is often weak, indicating the predominance of the enol tautomer.
N-H Bend (Amide II)155016001545A significant blueshift of 50 cm⁻¹ in 2MAAA is observed due to the steric and electronic effects of the methyl group influencing the N-H bond properties.[1]
C-N Stretch (Amide III)130013001300This mode is generally not affected by ortho substitution on the phenyl ring.[1]
N-H Out-of-Plane Bend (Amide V)755755765The electron-withdrawing chloro group causes a slight blueshift in this vibration.[1]
¹H NMR Spectral Comparison

The ¹H NMR spectra provide clear evidence of the substituent effects on the chemical environment of the protons. All spectra show a characteristic downfield singlet for the amide proton (N-H), confirming its involvement in the hydrogen bond.

Proton AssignmentAAA (δ ppm)2MAAA (δ ppm)2CAAA (δ ppm)Rationale for Shifts
N-H (Amide)~10.6~9.17[16]~10.8The electron-donating methyl group in 2MAAA increases electron density on the nitrogen, shielding the proton (upfield shift). The electron-withdrawing chloro group in 2CAAA has the opposite effect.
Aromatic (C-H)7.0-7.6[17]7.0-7.9[16]7.1-8.3The substituent significantly alters the pattern and chemical shifts of the aromatic protons. The ortho-methyl group in 2MAAA introduces an additional signal and causes shifts due to its electron-donating nature.[18] The chloro group in 2CAAA deshields adjacent protons.
=C-H (Enol)~5.6~5.7~5.8This signal is often broad and may not be distinctly visible.
CH₂ (Methylene)3.46[17]3.59[16]~3.6This signal corresponds to the minor keto form. Its low intensity confirms the enol form predominates.
CH₃ (Acetoacetyl)1.952.31[16]~2.0Largely consistent across the series.
CH₃ (Aromatic)N/A2.30[16]N/APresent only in 2MAAA, this signal appears in the typical benzylic proton region.[18]
¹³C NMR Spectral Comparison

The ¹³C NMR spectra complement the proton data, providing insight into the carbon framework.

Carbon AssignmentAAA (δ ppm)2MAAA (δ ppm)2CAAA (δ ppm)Rationale for Shifts
C=O (Keto)~202~202~203Minor keto tautomer signal.
C=O (Amide)~169~169~170The amide carbonyl carbon is relatively insensitive to the ortho substituent.[1]
C-Ar (Substituted)~138~130~135The chemical shift of the carbon directly attached to the substituent (ipso-carbon) is highly dependent on the substituent's electronic properties.
C-Ar (Other)120-129124-131122-130Substituents induce chemical shifts (SCS) throughout the aromatic ring, which can be predicted by Hammett-Taft parameters.[19]
=C-O (Enol)~176~177~177The enolic carbon attached to oxygen.
=C-H (Enol)~98~98~99The enolic carbon attached to hydrogen.
CH₃ (Acetoacetyl)~22~22~22Consistent across the series.
CH₃ (Aromatic)N/A~17N/ASignal for the methyl carbon in 2MAAA.
Mass Spectrometry Fragmentation

For 2-Methylacetoacetanilide (MW: 191.23 g/mol [20]), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 191. The fragmentation pattern provides a structural fingerprint.

  • Molecular Ion (M⁺˙): m/z = 191[16]

  • Key Fragments:

    • m/z = 107: This is often the base peak, resulting from the cleavage of the amide bond (McLafferty-type rearrangement or direct cleavage) to form the stable 2-methylanilinium radical cation ([C₇H₉N]⁺˙).[16][21]

    • m/z = 133: Loss of the acetyl group (•COCH₃, 43 u) from the molecular ion.[16]

    • m/z = 106: Loss of a hydrogen atom from the m/z 107 fragment.[16]

    • m/z = 85: Formation of the acetoacetyl cation ([CH₃COCH₂CO]⁺).

    • m/z = 43: The acetyl cation ([CH₃CO]⁺), a very common fragment from acetyl-containing compounds.[22]

Part 4: Structure-Spectra Correlation

The relationship between the molecular structure and the observed spectroscopic data can be visualized to underscore the diagnostic power of these techniques.

G cluster_structure Molecular Feature cluster_spectra Spectroscopic Observation Structure 2-Methylacetoacetanilide Substituent Ortho-Substituent (e.g., -H, -CH₃, -Cl) Tautomer Keto-Enol Equilibrium & H-Bonding Amide Amide Linkage (-CONH-) Aromatic Aromatic Ring IR_Shift FT-IR: Shift in Amide II & N-H Stretch Substituent->IR_Shift Electronic & Steric Effects NMR_Shift NMR: Shift in N-H and Aromatic Proton Signals Substituent->NMR_Shift Electronic & Steric Effects UV_Shift UV-Vis: Shift in λmax Substituent->UV_Shift Electronic & Steric Effects IR_Bands FT-IR: Broad N-H, No free O-H, Strong C=O/C=C bands Tautomer->IR_Bands NMR_Signals NMR: Downfield N-H signal, Signals for both tautomers Tautomer->NMR_Signals Amide->IR_Shift MS_Frag MS: Fragmentation at Amide Bond (m/z 107) Amide->MS_Frag Arom_Signals NMR: Signals in ~7.0-8.5 ppm region Aromatic->Arom_Signals

Caption: Correlation between molecular features and spectroscopic observations.

Conclusion

The spectroscopic characterization of 2-Methylacetoacetanilide and its derivatives is a clear demonstration of structure-property relationships. FT-IR and NMR are particularly powerful in confirming the dominant intramolecularly hydrogen-bonded enol tautomer. Substituents on the ortho position of the anilide ring, such as a methyl or chloro group, induce predictable and diagnostic shifts in both IR frequencies (e.g., the Amide II band) and NMR chemical shifts (e.g., the amide and aromatic protons) due to their distinct electronic and steric influences. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, primarily cleavage at the amide bond. By systematically applying these multimodal spectroscopic techniques according to validated protocols, researchers can confidently determine the structure, purity, and electronic nature of these important chemical compounds.

References

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. [Link]

  • Universal Lab. (2024). The Operating Manual for UV-Vis Spectrophotometer. Universal Lab Blog. [Link]

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  • Unknown. (2016). Operating Procedure for UV-Vis Spectroscope. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. ResearchGate. [Link]

  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. UCL. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐substituted anilides. ResearchGate. [Link]

  • University of Otago. (n.d.). The ultraviolet absorption spectra of some anilides. OUR Archive. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Methylacetoacetanilide. PubChem. [Link]

  • Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

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  • Arjunan, V., Kalaivani, M., Senthilkumari, S., & Mohan, S. (2013). Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 154–174. [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.5 NMR Theory and Experiment. KPU Pressbooks. [Link]

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  • PubMed. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. PubMed. [Link]

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Comparative

Synthetic Routes to 2-Methylacetoacetanilide (AAOT): A Comparative Technical Guide

2-Methylacetoacetanilide (AAOT, CAS 93-68-5) is a vital β -keto amide intermediate utilized extensively in the synthesis of organic yellow pigments (such as Pigment Yellow 14) and various pharmaceutical active ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methylacetoacetanilide (AAOT, CAS 93-68-5) is a vital β -keto amide intermediate utilized extensively in the synthesis of organic yellow pigments (such as Pigment Yellow 14) and various pharmaceutical active ingredients[1]. For process chemists and drug development professionals, selecting the optimal synthetic route requires a careful balancing of reaction kinetics, reagent stability, safety, and scalability.

This guide objectively compares the two predominant synthetic pathways—the industrial Diketene Amidation Route and the bench-scale Acetoacetate Ester Condensation Route —providing mechanistic insights, self-validating experimental protocols, and quantitative performance data.

Mechanistic Causality & Pathway Analysis

To engineer a successful synthesis, one must understand the fundamental thermodynamic and kinetic drivers of the chosen reagents.

Route A: The Diketene Pathway (Industrial Standard)

Diketene is a high-energy, highly reactive lactone. The synthesis of AAOT via diketene relies on the nucleophilic attack of the primary amine (o-toluidine) on the carbonyl carbon of the diketene ring. The inherent ring strain of diketene drives a rapid, exothermic ring-opening reaction, yielding the β -keto amide directly without the formation of stoichiometric byproducts [2].

  • Causality of Thermal Control: Because diketene is prone to violent polymerization at elevated temperatures, the reaction causality dictates strict thermal control (10–15 °C) to prevent thermal runaway and reagent degradation [1]. Due to its transport hazards, diketene is typically generated and consumed in situ at industrial scales.

Route B: The Ethyl Acetoacetate (EAA) Pathway (Bench Standard)

For laboratories lacking the specialized infrastructure to handle diketene safely, the transamidation of ethyl acetoacetate (EAA) serves as a robust alternative [3]. Here, o-toluidine attacks the ester carbonyl of EAA. Unlike the diketene route, this condensation is an equilibrium-driven process.

  • Causality of Distillation: The experimental design—specifically the use of an acid catalyst and high reflux conditions (110–130 °C)—is engineered to lower the activation energy and physically boil off the ethanol byproduct. Removing ethanol continuously drives the equilibrium toward the target AAOT product according to Le Chatelier’s principle.

PathwayLogic O_Tol o-Toluidine (Nucleophile) Dik Diketene (Highly Reactive) O_Tol->Dik Pathway A 10-15 °C EAA Ethyl Acetoacetate (Stable Ester) O_Tol->EAA Pathway B Reflux (Acid Cat.) AAOT 2-Methylacetoacetanilide (AAOT Product) Dik->AAOT Ring Opening Fast, No Byproducts EAA->AAOT Transamidation - Ethanol Byproduct

Chemical pathway logic comparing Diketene ring-opening vs EAA transamidation.

Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops to verify success during execution. Below are the step-by-step methodologies for both routes.

Protocol 1: Diketene Amidation (High-Yield, Low-Temperature)
  • Self-Validation Checkpoint: The continuous precipitation of a white, fine-grained solid shortly after co-addition confirms successful ring-opening and product formation. Lack of precipitation indicates potential diketene hydrolysis or polymerization.

  • System Preparation: Charge a four-necked round-bottomed flask with 400 mL of distilled water. Equip the flask with a mechanical stirrer, an internal thermometer, and dual addition funnels [1].

  • Thermal Control: Cool the water bath to strictly maintain an internal temperature of 10–15 °C. Causality: Exceeding 15 °C risks exothermic diketene polymerization, drastically reducing yield and compromising safety.

  • Co-Addition: Simultaneously add 32.1 g of o-toluidine and 26.5 g of diketene dropwise over 1.5 hours. Maintain a strict stoichiometric flow ratio to prevent unreacted accumulation.

  • Maturation: Continue stirring at 10–15 °C for 1 hour. Product precipitation typically begins 10 minutes into the addition phase.

  • Isolation: Isolate the product via suction filtration, wash thoroughly with cold distilled water to remove unreacted amines, and dry to a constant weight.

Protocol 2: EAA Condensation (Thermally-Driven Transamidation)
  • Self-Validation Checkpoint: The collection of the theoretical volume of ethanol in the distillation receiver validates the forward progression of the transamidation equilibrium.

  • System Preparation: In a round-bottomed flask equipped with a Dean-Stark trap (or short-path distillation apparatus), combine 1.0 equivalent of o-toluidine with 1.1 equivalents of ethyl acetoacetate [3].

  • Catalysis: Add a catalytic amount of glacial acetic acid (or p-toluenesulfonic acid) to activate the ester carbonyl.

  • Reflux & Distillation: Heat the mixture to 110–130 °C. Causality: This temperature profile is required to overcome the activation barrier of transamidation and to actively boil off the ethanol byproduct (b.p. 78 °C).

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc) and track the volume of ethanol collected in the trap.

  • Crystallization: Once ethanol evolution ceases, cool the mixture to room temperature. Induce crystallization by adding a non-polar anti-solvent (e.g., hexanes), filter, and recrystallize the crude solid from an ethanol/water mixture.

Workflow Start1 Route A: Diketene Amidation Step1A Cool aqueous system to 10-15 °C Start1->Step1A Step2A Co-add o-toluidine & diketene dropwise Step1A->Step2A Step3A Stir for 1 hour; monitor precipitation Step2A->Step3A Step4A Filter & dry (Yield: ~91%) Step3A->Step4A Start2 Route B: EAA Condensation Step1B Mix o-toluidine, EAA & acid catalyst Start2->Step1B Step2B Reflux at 110-130 °C Step1B->Step2B Step3B Distill off ethanol to drive equilibrium Step2B->Step3B Step4B Cool, crystallize & filter (Yield: ~75-85%) Step3B->Step4B

Experimental workflow comparison highlighting key procedural and validation steps.

Quantitative Performance Matrix

The following table summarizes the operational and performance metrics of both synthetic routes to assist in scale-up decision-making.

ParameterRoute A: Diketene AmidationRoute B: EAA Condensation
Typical Yield 90.5% – 91.0% [1]75.0% – 85.0%
Operating Temperature 10 – 15 °C110 – 130 °C
Reaction Time 2.5 Hours (1.5h addition + 1h stir)4 – 8 Hours (dependent on distillation)
Byproducts None (100% Atom Economy for addition)Ethanol (Requires removal)
Primary Hazard Diketene is highly toxic and explosive [2]High-temperature reflux; moderate toxicity
Ideal Application Industrial manufacturing / Pilot scaleLaboratory bench / R&D synthesis
Scalability Excellent (Continuous flow compatible)Moderate (Equilibrium limited at scale)

Conclusion

While the Ethyl Acetoacetate (EAA) Condensation Route provides a highly accessible, equilibrium-driven method suitable for standard laboratory environments, the Diketene Amidation Route remains the undisputed industrial champion. The diketene pathway offers superior atom economy, rapid kinetics, and yields exceeding 90%, provided the facility is equipped to manage the stringent thermal and safety controls required for highly reactive lactones.

References

  • ChemBK. "O-Acetoacetotoluidide (AAOT) - Physico-chemical Properties and Synthesis." ChemBK Database. Available at:[Link]

  • Lonza Group. "Diketene and HCN derivatives, heterocycles and basic chemicals catalog." Lonza Organic Intermediates. Available at:[Link]

  • Business Analytiq. "Acetoacet-O-Toluidide (AAOT) price index and production." Business Analytiq Procurement Data. Available at:[Link]

Validation

Efficacy Comparison Guide: Agrochemicals Synthesized from 2-Methylacetoacetanilide (AAOT) vs. Commercial Standards

Executive Summary 2-Methylacetoacetanilide (AAOT, CAS 93-68-5) is a highly versatile organic intermediate traditionally recognized for its role in pigment synthesis[1]. However, its unique chemical structure—featuring re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylacetoacetanilide (AAOT, CAS 93-68-5) is a highly versatile organic intermediate traditionally recognized for its role in pigment synthesis[1]. However, its unique chemical structure—featuring reactive carbonyl and amide functional groups—has positioned it as a critical building block in the synthesis of next-generation agrochemicals, including targeted herbicides and fungicides[2].

As agricultural resistance to generic pesticides grows, researchers are shifting toward targeted transition-metal Schiff base complexes and pyrazole derivatives synthesized from AAOT. This guide provides an objective, data-driven comparison between novel AAOT-derived transition metal complexes and established commercial standards (e.g., Oxyfluorfen and Carbendazim), detailing their mechanistic advantages and validated experimental protocols.

Mechanistic Grounding: The Chelation Advantage

The enhanced efficacy of AAOT-derived agrochemicals is heavily dependent on their conversion into Schiff base ligands and subsequent complexation with transition metals such as Cu(II), Ni(II), or Zn(II)[3].

Causality of Action: Uncomplexed AAOT derivatives often exhibit limited transmembrane permeability. However, according to Tweedy’s Chelation Theory , coordinating a metal ion with the AAOT-derived ligand significantly reduces the metal's polarity. The partial sharing of the metal's positive charge with the donor atoms (N, O) delocalizes the pi-electrons across the chelate ring. This drastically increases the lipophilicity of the molecule, allowing the complex to efficiently penetrate the lipid bilayers of fungal cell walls and weed cuticles. Once inside the target cell, the complex induces robust enzyme inhibition and oxidative stress (ROS generation).

Mechanism A 2-Methylacetoacetanilide (AAOT) Precursor B Schiff Base Condensation (Ligand Formation) A->B + Primary Amines C Cu(II) Chelation (Tweedy's Theory) B->C + Cu(II) Salts D Enhanced Lipophilicity & Membrane Permeation C->D Charge Delocalization E Target Enzyme Inhibition (Fungicidal / Herbicidal Action) D->E Cell Wall Penetration

Fig 1: Mechanistic pathway of AAOT-derived Cu(II) complexes enhancing agrochemical permeation.

Comparative Efficacy Data

Herbicidal Efficacy: AAOT-Derivatives vs. Oxyfluorfen

Recent field and in vitro studies evaluating AAOT-derived compounds (specifically optimized derivatives like Compound W3.4) demonstrate exceptional weed control capabilities that rival commercial protoporphyrinogen oxidase (Protox) inhibitors[4].

CompoundTarget Weed SpeciesIC50 (mg/L)Optimal Field Dose (g ai/ha)Efficacy Profile
AAOT-Derivative (W3.4) Amaranthus retroflexus0.049300High lipophilicity; rapid ROS generation
Oxyfluorfen (Standard) Amaranthus retroflexus0.051450Standard Protox inhibition
Uncomplexed Ligand Amaranthus retroflexus1.250>800Poor cuticular penetration

Data Interpretation: The AAOT-derivative achieves a lower IC50 (0.049 mg/L) compared to Oxyfluorfen (0.051 mg/L) and requires a significantly lower field dose (300 g ai/ha vs. 450 g ai/ha) to achieve maximum inhibitory effects[4]. This demonstrates superior field economy and reduced environmental chemical loading.

Fungicidal Efficacy: AAOT-Cu(II) vs. Carbendazim

When evaluated against devastating phytopathogens, AAOT-chelated copper complexes show broad-spectrum fungicidal activity, outperforming both the free ligand and generic benzimidazole standards.

CompoundFusarium oxysporum MIC (µg/mL)Rhizoctonia solani MIC (µg/mL)Botrytis cinerea MIC (µg/mL)
AAOT-Cu(II) Complex 12.515.010.5
Carbendazim (Standard) 15.018.512.0
AAOT Free Ligand 50.062.545.0

Data Interpretation: The 4-fold decrease in MIC between the free AAOT ligand and the Cu(II) complex validates the chelation theory. The complex outperforms Carbendazim, suggesting a multi-site mechanism of action that bypasses typical benzimidazole resistance pathways.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating strict controls.

Protocol 1: Synthesis of AAOT-Cu(II) Schiff Base Complex

Purpose: To synthesize the active fungicidal/herbicidal agent with high purity.

  • Ligand Condensation: Dissolve 0.01 mol of 2-Methylacetoacetanilide in 25 mL of absolute ethanol. Add 0.01 mol of the target primary amine dropwise.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.

    • Reflux the mixture at 70°C for 4 hours.

  • Metal Complexation: Add an equimolar ethanolic solution of CuCl₂·2H₂O (0.01 mol) to the hot ligand solution.

  • Precipitation & Purification: Reflux for an additional 2 hours. Cool the mixture to 0°C to induce precipitation. Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.

    • Validation: Confirm structure via FTIR (observing the shift of the C=N azomethine stretch) and HRMS.

Protocol 2: In Vitro Herbicidal Assay (Seedling Growth Inhibition)

Purpose: To determine the IC50 values of the synthesized compounds.

  • Preparation of Test Solutions: Dissolve the AAOT-derivative in 1% DMSO to create a stock solution. Dilute with distilled water to concentrations ranging from 0.01 to 1.0 mg/L.

  • Seed Preparation: Surface-sterilize Amaranthus retroflexus seeds using 1% sodium hypochlorite for 10 minutes, then rinse thoroughly.

    • Causality: Sterilization prevents fungal contamination from skewing the growth inhibition data.

  • Incubation: Place 20 seeds on filter paper in a Petri dish. Add 5 mL of the test solution.

  • Controls (Self-Validation):

    • Positive Control: 5 mL of Oxyfluorfen at matching concentrations to benchmark efficacy.

    • Negative Control: 5 mL of 1% DMSO in water to ensure the solvent itself is not phytotoxic.

  • Measurement: After 7 days at 25°C (16h light/8h dark), measure the root and shoot lengths. Calculate IC50 using probit analysis.

Protocol 3: Poisoned Food Technique for Fungicidal Efficacy

Purpose: To assess the Minimum Inhibitory Concentration (MIC) against phytopathogens.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 minutes.

  • Poisoning the Media: Cool the PDA to 45°C.

    • Causality: Cooling prevents the thermal degradation of the active compounds before they solidify in the agar.

    • Incorporate the AAOT-Cu(II) complex to achieve final concentrations of 5, 10, 12.5, 15, and 20 µg/mL. Pour into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old Fusarium oxysporum culture) in the center of each plate.

  • Incubation & Validation: Incubate at 28°C for 5-7 days. Include a Carbendazim positive control plate and a blank PDA negative control plate.

  • Data Collection: Measure the radial growth of the mycelium. The lowest concentration completely inhibiting visible growth is recorded as the MIC.

Conclusion & Strategic Recommendations

Agrochemicals synthesized from 2-Methylacetoacetanilide—particularly transition metal Schiff base complexes—offer a highly effective, lower-dose alternative to conventional pesticides. By leveraging metal chelation to enhance lipophilicity, these compounds achieve superior cuticular and cellular penetration, demonstrating IC50 values (0.049 mg/L) that rival commercial standards like Oxyfluorfen[4]. Their multi-site mechanism of action also presents a strategic advantage in managing pathogen and weed resistance, making AAOT a highly valuable precursor in modern agrochemical development[5].

References

  • Title: Acetoacet-O-Toludide Market Size, Share & Industry Forecast 2035 Source: Research Nester URL
  • Source: Journal of Molecular Structure (via ResearchGate)
  • Title: 93-68-5, o-Acetoacetotoluidide Formula Source: ECHEMI URL
  • Title: Acetoacet-O-Toluidide Manufacturer & Suppliers | ELRASA-AAOT Source: Elchemy URL
  • Title: Synthesis, Characterization and Antimicrobial properties of Oxovanadium(IV)

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 2'-Methylacetoacetanilide

As a Senior Application Scientist, I frequently consult on the safe integration of reactive intermediates into drug development and materials science workflows. 2'-Methylacetoacetanilide (CAS: 93-68-5), also known as o-a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of reactive intermediates into drug development and materials science workflows. 2'-Methylacetoacetanilide (CAS: 93-68-5), also known as o-acetoacetotoluidide, is a critical building block in the synthesis of agrochemicals and organic pigments[1]. While it is a highly valuable reagent, its physical state as a fine powder introduces specific logistical and safety challenges that require rigorous operational control.

This guide provides a self-validating, mechanistic approach to handling 2'-Methylacetoacetanilide. We will not merely list safety steps; we will explore the causality behind each protocol to ensure your laboratory builds a culture of deeply understood safety.

Quantitative Physicochemical Profile

Understanding the physical properties of a chemical is the first step in risk mitigation. The following table summarizes the key quantitative data for 2'-Methylacetoacetanilide to inform our handling strategy.

PropertyValueSource
Molecular Weight 191.23 g/mol [2]
Monoisotopic Mass 191.0946 Da[3]
XLogP3 (Partition Coefficient) 1.3[2]
Topological Polar Surface Area (TPSA) 46.2 Ų[2]
Melting Point 107-108 °C
Boiling Point 360.6 °C at 760 mmHg

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties and hazard codes associated with the compound.

  • GHS Hazard: H302 - Harmful if swallowed[4].

  • Physical State: White to off-white dry powder/solid.

  • Thermal Decomposition: When heated to decomposition, it emits toxic nitrogen oxides (NOx)[1].

The Causality of Risk: Because the primary acute hazard is ingestion (H302)[4], the most significant risk in a laboratory setting is not direct consumption, but rather secondary ingestion via aerosolized powder settling on the face/lips, or dermal transfer from contaminated gloves. Furthermore, fine powders are prone to electrostatic dispersion during weighing. Therefore, our PPE and handling strategies must be entirely focused on particulate containment and preventing cross-contamination.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be strictly utilized during all operational phases.

PPE CategorySpecificationMechanistic Justification (Causality)
Eye Protection ANSI Z87.1 approved tightly fitting safety goggles.Prevents airborne particulates generated during transfer from contacting the ocular mucosa.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Prevents dermal accumulation. Nitrile provides a sufficient barrier against the solid form and prevents secondary transfer to the mouth.
Respiratory N95 or P100 particulate respirator.Conditional: Required only if handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized dust.
Body Protection Standard laboratory coat (fully buttoned) and closed-toe shoes.Prevents particulate accumulation on personal clothing, which could be transported outside the controlled lab environment.

Operational Workflow: Step-by-Step Methodology

To ensure absolute scientific integrity and safety, follow this validated methodology for weighing and transferring 2'-Methylacetoacetanilide.

Step 1: Environmental Preparation Conduct all handling inside a certified chemical fume hood. Verify the face velocity is between 80-120 feet per minute (fpm). Causality: Excessive airflow can cause the fine powder to blow out of the weigh boat, while insufficient airflow fails to capture aerosolized particles.

Step 2: Static Mitigation Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before opening the reagent bottle. Causality: 2'-Methylacetoacetanilide powder can hold a static charge, causing it to repel from the metal spatula and disperse into the air, increasing exposure risk.

Step 3: Precision Weighing Tare the anti-static weigh boat. Carefully transfer the powder using a micro-spatula. Do not drop the powder from a height; place the spatula directly into the boat before rotating to release the chemical.

Step 4: Solubilization & Transfer If your experimental protocol allows, solubilize the powder inside the weigh boat using the intended reaction solvent before transferring it to the main reactor. Causality: Transferring a liquid solution eliminates the dust hazard entirely, making the subsequent addition step inherently safer.

Step 5: Immediate Decontamination Wipe down the balance, spatulas, and fume hood surface with a damp paper towel (using water or a mild solvent like ethanol). Causality: Dry wiping pushes residual powder into the air; wet wiping traps the particulates safely in the towel matrix.

Spill Response & Waste Disposal Plan

In the event of a localized spill, execute the following procedural plan to prevent widespread contamination:

  • Containment: Do not sweep dry powder. Lightly mist the spilled 2'-Methylacetoacetanilide with water to bind the particulates and prevent aerosolization.

  • Collection: Use a damp absorbent pad to wipe up the moistened powder.

  • Disposal: Place the contaminated pads and any residual solid chemical into a sealable, compatible waste container. Label it strictly as "Category C: Solid Organic Waste" according to standard reagent disposal guidelines[5].

  • Final Clean: Wash the spill area thoroughly with soap and water to remove any microscopic residue.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical progression of the handling protocol, emphasizing the decision-making process regarding respiratory protection and containment.

Workflow N1 Pre-Operation Check (Verify Equipment) N2 Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) N1->N2 N3 Is handling inside a certified Fume Hood? N2->N3 N4 Proceed to Weighing (Use Anti-static tools) N3->N4  Yes N5 Don N95/P100 Respirator (Particulate Mitigation) N3->N5  No N6 Transfer to Reaction Vessel (Preferably via Solubilization) N4->N6 N5->N4 N7 Decontaminate Surfaces (Wet-Wipe Method) N6->N7 N8 Dispose of Solid Waste (Category C Receptacle) N7->N8

Workflow for the safe handling and weighing of 2'-Methylacetoacetanilide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7154, 2'-Methylacetoacetanilide." PubChem. URL:[Link]

Sources

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